molecular formula C21H18O11 B7856400 Baicalin

Baicalin

Cat. No.: B7856400
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baicalin is a predominant flavonoid glycoside isolated from the roots of the traditional medicinal herb Scutellaria baicalensis Georgi . As a promising natural compound for research, it exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and neuroprotective properties . In cancer research, Baicalin has demonstrated antitumor efficacy across various models, including prostate cancer, lung cancer, lymphoma, and hepatocellular carcinoma . Its mechanisms are multifaceted, involving the induction of apoptosis and cellular senescence, inhibition of metastasis, and modulation of the tumor microenvironment by repolarizing tumor-associated macrophages . Key molecular pathways affected include the suppression of PI3K/Akt/mTOR, NF-κB, and STAT3 signaling . Baicalin shows significant potential in neurobiological studies. In human neuronal-like cell models, it has been shown to enhance mitochondrial function, support neurite outgrowth, and exert anti-inflammatory and neuroprotective effects, suggesting relevance for neuropsychiatric and neurodegenerative disorder research . Its activity as a positive allosteric modulator of specific GABA-A receptor subunits also points to possible anxiolytic applications . Furthermore, Baicalin is a valuable compound for investigating inflammatory and infectious diseases. It can inhibit the NF-κB and NLRP3 inflammasome pathways, reducing key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β . Its antibacterial activity includes membrane disruption in E. coli and downregulation of quorum-sensing in Pseudomonas aeruginosa . Researchers should note that Baicalin has low oral bioavailability due to poor water solubility and lipophilicity; it is often hydrolyzed to its aglycone, Baicalein, by intestinal microbiota for absorption . This product, Baicalin, is provided for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZLYTISPENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865024
Record name 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Heterologous Production of Baicalin

Endogenous Biosynthetic Pathways in Scutellaria baicalensis

The synthesis of baicalin (B1667713) and other related flavonoids in Scutellaria baicalensis is not uniform throughout the plant. Instead, it operates through two distinct, tissue-specific pathways: a classic flavone (B191248) pathway primarily active in the aerial parts (leaves and stems) and a more recently evolved, root-specific flavone (RSF) pathway. nih.govnih.gov

In the aerial tissues of S. baicalensis, a classic flavonoid biosynthesis pathway is responsible for producing 4'-hydroxyflavones like scutellarein (B1681691) and its glycoside, scutellarin. mdpi.comnih.gov This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to form the key intermediate, naringenin, which possesses a hydroxyl group at the 4'-position of its B-ring. mdpi.comfrontiersin.org Naringenin is then converted to apigenin (B1666066), which is subsequently hydroxylated to create scutellarein. mdpi.com

Conversely, the roots of S. baicalensis utilize a newly evolved pathway to synthesize 4'-deoxyflavones, which notably include baicalein (B1667712) and wogonin (B1683318). nih.govfrontiersin.org These compounds are characterized by the absence of the 4'-hydroxyl group on the B-ring. nih.govfrontiersin.org This root-specific pathway also starts with phenylalanine but diverges to produce a different flavanone (B1672756) intermediate, pinocembrin (B1678385), which lacks the 4'-hydroxyl group. nih.govnih.gov Pinocembrin is the crucial precursor for the synthesis of chrysin (B1683763), which is then further modified to produce baicalein and other root-specific flavones. nih.govfrontiersin.org The final step in the formation of baicalin is the glycosylation of baicalein, a reaction catalyzed by flavonoid 7-O-glucuronosyltransferase (UBGAT), which attaches a glucuronic acid moiety. nih.govfrontiersin.org

The accumulation of baicalin and baicalein is significantly higher in the roots compared to the aerial parts of the plant, underscoring the specialized nature of the root's metabolic machinery. mdpi.com

The synthesis of baicalein from its precursors is a multi-step process catalyzed by a specific suite of enzymes. These include hydroxylases that decorate the flavone core and various ligases, synthases, and isomerases that build the foundational structure.

Two key enzymes from the cytochrome P450 family, SbCYP82D1.1 and SbCYP82D2, are critical for the hydroxylation steps in baicalein biosynthesis and are highly expressed in the roots. sippe.ac.cncas.cn

SbCYP82D1.1 functions as a flavone 6-hydroxylase (F6H). sippe.ac.cnnih.gov It exhibits broad substrate specificity, capable of hydroxylating both 4'-deoxyflavones like chrysin to produce baicalein in the roots, and 4'-hydroxyflavones such as apigenin to yield scutellarein in the aerial parts. frontiersin.orgnih.govnih.gov The essential role of this enzyme in baicalein production was confirmed in studies where down-regulating the expression of SbCYP82D1.1 led to a significant decrease in baicalein and baicalin levels, accompanied by an accumulation of chrysin glycosides. frontiersin.orgsippe.ac.cnnih.gov

SbCYP82D2 acts as a flavone 8-hydroxylase (F8H). sippe.ac.cnnih.gov Unlike SbCYP82D1.1, this enzyme shows high substrate specificity, primarily accepting chrysin to produce norwogonin (B192581), the precursor to wogonin. nih.govnih.gov Phylogenetic analyses suggest that SbCYP82D2 likely evolved from SbCYP82D1.1 through gene duplication and subsequent neofunctionalization. nih.govnih.gov

These two enzymes are responsible for the crucial 6- and 8-position hydroxylation of the chrysin ring, leading to the formation of baicalein and norwogonin, respectively. nih.govfrontiersin.org

The construction of the chrysin backbone, the direct precursor to baicalein, involves a coordinated series of enzymatic reactions specific to the root pathway. nih.gov

SbCLL-7 (Cinnamate-CoA Ligase-Like 7): This enzyme is pivotal in the root-specific pathway. It activates cinnamic acid to form cinnamoyl-CoA, committing it to the 4'-deoxyflavone route. nih.govfrontiersin.org Silencing the SbCLL-7 gene in hairy roots of S. baicalensis resulted in a marked reduction in the accumulation of baicalin, baicalein, and wogonoside. frontiersin.org

SbCHS-2 (Chalcone Synthase-2): A specific isoform of chalcone (B49325) synthase, SbCHS-2, is highly expressed in the roots. nih.govfrontiersin.org It catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone, the precursor to the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org

SbCHI (Chalcone Isomerase): This enzyme is shared by both the aerial and root-specific pathways. frontiersin.org It facilitates the isomerization of pinocembrin chalcone into the flavanone pinocembrin. nih.govfrontiersin.org Overexpression of SbCHI in hairy roots has been shown to boost the production of baicalein and baicalin. frontiersin.org

SbFNSII-2 (Flavone Synthase II-2): A neo-functionalized flavone synthase, SbFNSII-2 is highly expressed in the roots and is specific for the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org It converts pinocembrin to the flavone chrysin. nih.govfrontiersin.org RNA interference (RNAi) silencing of SbFNSII-2 significantly diminished the accumulation of baicalin and baicalein. frontiersin.orgnih.gov

The intricate network of biosynthetic pathways is tightly controlled at the genetic level by various transcription factors that regulate the expression of the structural genes involved.

The regulation of flavonoid biosynthesis in plants is often governed by a conserved MYB-bHLH-WD40 (MBW) complex. mdpi.comfrontiersin.org In S. baicalensis, members of the R2R3-MYB and basic Helix-Loop-Helix (bHLH) families of transcription factors are instrumental in controlling the production of baicalin and related flavonoids. nih.govmdpi.com

Research has identified several key transcription factors that positively regulate the flavonoid synthesis pathway. A transcriptomic analysis highlighted that overexpression of SbMYB8, SbMYB14, and SbbHLH94 led to an increase in the total flavonoid content in S. baicalensis callus, as well as elevated expression levels of flavonoid synthesis structural genes. mdpi.com These transcription factors are believed to activate the expression of structural genes such as CHS, CHI, and others, thereby enhancing the metabolic flux towards flavonoid production. mdpi.com For instance, MYB proteins can regulate the expression of genes like CHS2 and PAL2, directly influencing the accumulation of flavonoids in different tissues. mdpi.com

Genetic Regulation of Flavonoid Biosynthesis

Strategies for Heterologous Production of Baicalin and its Aglycone

The production of the valuable flavonoid baicalin and its aglycone, baicalein, has traditionally relied on extraction from the roots of Scutellaria baicalensis. However, this method is often limited by low yields and the plant's slow growth cycle. To overcome these limitations and ensure a sustainable supply, researchers have turned to metabolic engineering and synthetic biology to develop heterologous production systems. These strategies involve transferring the entire biosynthetic pathway into well-characterized host organisms, or "chassis," which can be more easily cultivated and manipulated for high-yield production. The two primary types of hosts being explored are microbial chassis and plant chassis. mdpi.com

While microbial systems are excellent for rapid production, they can face challenges related to high energy consumption and production costs. mdpi.com Consequently, engineering the complete biosynthetic pathway in heterologous plants presents a promising alternative with potential advantages like lower energy needs and reduced waste. mdpi.com The choice of a heterologous host is critical, as the successful production of the target compound depends on complex factors, including the functional expression of transferred genes, proper protein folding, the availability of precursor molecules, and the host's tolerance to intermediate and final products. escholarship.org

Microbial Chassis Systems (e.g., E. coli, S. cerevisiae)

Microbial cell factories offer a powerful platform for producing plant-derived natural products due to their rapid growth, well-understood genetics, and scalability. Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microbial chassis for flavonoid production. researchgate.netnih.gov

Escherichia coli

E. coli has been extensively engineered for the de novo production of baicalein. This involves reconstructing the biosynthetic pathway from precursor molecules readily available in the cell. An artificial pathway was successfully assembled in E. coli using genes from five different species to convert phenylalanine and tyrosine into the intermediate chrysin. nih.gov Further introduction of a flavone 6-hydroxylase (F6H) from S. baicalensis enabled the conversion of chrysin to baicalein. nih.gov

Initial efforts yielded modest amounts of baicalein, with early reports citing productions of 8.5 mg/L. nih.gov Subsequent research focused on overcoming metabolic bottlenecks to improve titers. Key strategies included:

Optimizing Precursor Supply: Enhancing the availability of malonyl-CoA, a crucial building block for flavonoids, significantly boosted production, increasing baicalein yields to 23.6 mg/L in flask cultures. nih.gov

Enzyme Engineering and Optimization: Researchers developed a self-assembly enzyme reactor in vivo, which optimized the stoichiometry of two key biosynthetic enzymes. This strategy reduced the accumulation of intermediates and increased the baicalein titer by approximately 6.6-fold, from 21.6 mg/L to 143.5 mg/L. mdpi.comacs.org

Fed-batch Fermentation: By implementing a fed-batch fermentation process, the production of baicalein directly from glucose was achieved, reaching a final titer of 214.1 mg/L. acs.orgfrontiersin.orgnih.gov

Beyond baicalein, E. coli has also been used for the biotransformation of baicalein into its glycosylated form, baicalin. By introducing a specific glycosyltransferase (AmUGT) that transfers glucuronic acid to the 7-hydroxy group of baicalein, researchers successfully synthesized baicalin. jmb.or.krjmb.or.kr To improve the efficiency of this conversion, the E. coli strain was further engineered by overexpressing the UDP-glucose dehydrogenase gene (ugd) and using a mutant that accumulates the required sugar donor, UDP-glucuronic acid. This optimized system converted 1,000 µM of baicalein into approximately 720.3 µM of baicalin. jmb.or.krjmb.or.kr

Saccharomyces cerevisiae

The yeast S. cerevisiae is another popular chassis for metabolic engineering. As a eukaryotic organism, it possesses advantages such as intracellular compartments and the ability to perform post-translational modifications, which can be beneficial for expressing complex plant enzymes like cytochrome P450s. researchgate.net The synthesis of baicalein has been reported in S. cerevisiae, although the yields have been generally lower than those achieved in highly optimized E. coli systems, with reported titers around 4.69 mg/L. mdpi.comnih.gov

Table 1: Heterologous Production of Baicalein and Baicalin in Microbial Chassis


Host OrganismTarget CompoundKey Engineering StrategyReported TiterReference
E. coliBaicaleinReconstruction of pathway from phenylalanine/tyrosine; optimization of malonyl-CoA supply.23.6 mg/L nih.gov
E. coliBaicaleinDevelopment of a self-assembly enzyme reactor.143.5 mg/L jmb.or.kr
E. coliBaicaleinDe novo synthesis from glucose via fed-batch fermentation.214.1 mg/L[5, 10]
E. coliBaicalinWhole-cell biotransformation of baicalein using engineered UGT.~720.3 µM frontiersin.org
S. cerevisiaeBaicaleinHeterologous expression of the biosynthetic pathway.4.69 mg/L[1, 3]

Plant Chassis Systems (e.g., Arabidopsis, Lycopersicon esculentum)

Using plants as chassis for producing high-value compounds is an attractive strategy that leverages their natural ability as photosynthetic autotrophs to reduce production costs. lifeasible.comfrontiersin.org Engineering metabolic pathways into fast-growing, high-biomass plants can create scalable "green factories."

Lycopersicon esculentum (Tomato)

The tomato has been successfully engineered to produce baicalein. mdpi.comnih.gov In a significant study, the five genes required for the baicalein biosynthetic pathway, sourced from Scutellaria baicalensis, were assembled and introduced into the Micro-Tom tomato variety. mdpi.comnih.gov This research utilized a multigene stacking strategy, which allows for the simultaneous introduction of multiple genes in a single transformation event. mdpi.com The successful expression of all five genes—SbCLL-7, SbCHS-2, SbCHI, SbFNSII-2, and SbCYP82D1.1—was confirmed in the transgenic tomato lines. mdpi.com As a result, the engineered tomato plants accumulated baicalein in their fruit, demonstrating the feasibility of producing this medicinal compound in an edible crop. mdpi.comnih.gov

Arabidopsis thaliana

Arabidopsis thaliana, a model organism for plant biology, has also been used to elucidate and engineer the baicalein pathway. cas.cn Scientists overexpressed the key enzyme flavone 6-hydroxylase (SbCYP82D1.1) from S. baicalensis in Arabidopsis. When these transgenic plants were fed the precursor chrysin, they were able to convert it into baicalein, confirming the enzyme's function in planta. cas.cn This approach of engineering later steps of the pathway in a heterologous plant host is a valuable strategy for producing compounds when precursors can be supplied externally or are already present in the host. Furthermore, the overexpression of regulatory transcription factors, such as AtMYB12, has been shown to enhance the production of flavonoids in various plants, presenting another potential avenue for increasing baicalein yields in engineered plant chassis. nih.govnih.gov

Molecular Pharmacology and Preclinical Mechanisms of Action of Baicalin

Modulation of Cellular Signaling Pathways

Baicalin's therapeutic potential appears to stem from its ability to interact with and modulate multiple intracellular signaling pathways. By influencing the activity of key protein kinases and transcription factors, baicalin (B1667713) can alter cellular responses to a variety of stimuli, thereby impacting pathological processes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are crucial in regulating cellular growth, differentiation, and stress responses. Research has demonstrated that baicalin can significantly influence the activity of these pathways.

In various cell types, baicalin has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade. For instance, in human cervical cancer cells, baicalin treatment led to a significant reduction in the expression levels of ERK1/2 and p38 mRNA, as well as their phosphorylated protein forms osti.gov. This inhibition of the ERK/p38 MAPK pathway is associated with the induction of apoptosis in these cancer cells osti.gov. Similarly, in renal cancer cells, baicalein (B1667712), the aglycone of baicalin, was found to inhibit cell proliferation, migration, and invasion, with the underlying mechanism attributed to the inhibition of the ERK and p38 MAPK pathways scispace.com.

Furthermore, studies on intestinal epithelial cells have shown that baicalin can mitigate lipopolysaccharide (LPS)-induced inflammatory responses by downregulating the protein expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) researchgate.net. This suggests that baicalin's anti-inflammatory effects are, at least in part, mediated through its modulation of the MAPK pathway. The combination of baicalin and its aglycone, baicalein, has also been shown to enhance apoptosis in human breast cancer cells via the ERK/p38 MAPK pathway frontiersin.org.

Table 1: Effects of Baicalin on the MAPK/ERK/p38 Pathway

Cell Type/Model Effect of Baicalin Observed Outcome Reference
Human Cervical Cancer Cells (HeLa) Reduced mRNA and protein levels of phosphorylated ERK1/2 and p38. Induction of apoptosis. osti.gov
Renal Cancer Cells (A498 and 786-O) Inhibition of ERK and p38 MAPK pathways. Inhibition of proliferation, migration, and invasion. scispace.com
Porcine Intestinal Epithelial Cells (IPEC-J2) Decreased protein expression of p-ERK and p-p38. Attenuation of LPS-induced inflammatory responses. researchgate.net
Human Breast Cancer Cells (MCF-7) Activation of ERK/p38 MAPK pathway in combination with baicalein. Enhanced apoptosis. frontiersin.org
Human Osteoarthritic Chondrocytes Inhibition of JNK, ERK, and p38 MAPK cascades. Anti-inflammatory effects. nih.gov

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Baicalin has been shown to be a potent regulator of the PI3K/AKT/mTOR pathway.

In various cancer cell lines, baicalin and its aglycone, baicalein, have demonstrated the ability to inhibit the activation of this pathway. For example, in rheumatoid arthritis synovial fibroblasts, baicalein induced apoptosis by inactivating the PI3K/Akt/mTOR pathway, as evidenced by the decreased expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) researchgate.net. Similarly, in hepatocellular carcinoma cells, baicalein has been shown to deactivate the PI3K/Akt pathway frontiersin.org.

Moreover, baicalin has been found to regulate this pathway in non-cancerous contexts as well. In a study on insulin (B600854) resistance, baicalein was shown to improve glucose metabolism by activating the PI3K/AKT signaling pathway in the liver and skeletal muscle nih.gov. This suggests a context-dependent modulation of the PI3K/AKT/mTOR pathway by baicalin. Chemical proteomics strategies have also identified that baicalin's targets are highly associated with the regulation of the PI3K/AKT signaling pathway nih.gov.

Table 2: Effects of Baicalin on the PI3K/AKT/mTOR Pathway

Cell Type/Model Effect of Baicalin/Baicalein Observed Outcome Reference
Rheumatoid Arthritis Synovial Fibroblasts (SW982) Inactivation of PI3K/Akt/mTOR pathway (decreased p-PI3K, p-Akt, p-mTOR). Induction of apoptosis. researchgate.net
Hepatocellular Carcinoma Cells Deactivation of PI3K/Akt pathway. Anti-cancer effects. frontiersin.org
Type 2 Diabetes Mellitus Mouse Model Activation of PI3K/AKT signaling pathway in liver and skeletal muscle. Amelioration of insulin resistance. nih.gov
Human Embryonic Kidney Cells Target proteins are highly associated with the PI3K/AKT signaling pathway. Antiviral, anti-inflammatory, antitumor, and antioxidant functions. nih.gov
IL-1β-induced Rat Chondrocytes Inhibition of PI3K/AKT/mTOR pathway activation. Promotion of chondrocyte autophagy. nih.gov

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis, and its aberrant activation is frequently implicated in cancer. Baicalin has been found to modulate this pathway, often leading to anti-proliferative effects.

In osteosarcoma cells, baicalein was shown to inhibit cell proliferation by regulating the Wnt/β-catenin pathway. Specifically, baicalein decreased the expression of β-catenin and Axin2, while increasing the expression of GSK-3β. The translocation of β-catenin from the cytoplasm to the nucleus is a key step in the activation of Wnt signaling. Baicalein has been reported to disrupt this translocation, thereby inhibiting the pathway.

Conversely, in the context of hair follicle development, topical application of baicalin was found to activate the canonical Wnt/β-catenin signaling pathway. It stimulated the expression of Wnt3a and Wnt5a and led to the accumulation of β-catenin, which in turn promoted hair follicle growth. This indicates that the effect of baicalin on the Wnt/β-catenin pathway can be tissue-specific and dependent on the cellular context. In male rats with depression complicated by infertility, baicalin was shown to attenuate the continuous activation of β-catenin induced by lipopolysaccharide (LPS).

Table 3: Effects of Baicalin on the Wnt/β-Catenin Pathway

Cell Type/Model Effect of Baicalin/Baicalein Observed Outcome Reference
Osteosarcoma Cell Line (Saos-2) Decreased expression of β-catenin and Axin2; increased expression of GSK-3β. Inhibition of cell proliferation.
Reconstituted Hair Follicles in Mice Activation of canonical Wnt/β-catenin signaling; accumulation of β-catenin. Increased hair follicle development.
Male Rats with Depression and Infertility Attenuation of LPS-induced continuous activation of β-catenin. Amelioration of depression-like behavior and infertility.
Breast Cancer Down-regulation of the Wnt/β-catenin pathway. Suppression of metastasis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Baicalin is a well-documented inhibitor of the NF-κB pathway.

Numerous studies have demonstrated that baicalin and its aglycone, baicalein, can suppress the activation of NF-κB. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the NF-κB p65 subunit to the nucleus. In breast cancer cells, baicalin was shown to inhibit tumor growth and metastasis by suppressing the NF-κB signaling pathway.

Baicalin's anti-inflammatory effects are also largely attributed to its inhibition of NF-κB. It has been shown to alleviate lipopolysaccharide-induced inflammation and protect against ethanol-induced gastritis through the suppression of this pathway. Furthermore, in human immortalized keratinocytes, baicalin inhibited the proliferation and expression of inflammatory cytokines by inhibiting the STAT3/NF-κB signaling pathway.

Table 4: Effects of Baicalin on the NF-κB Pathway

Cell Type/Model Effect of Baicalin/Baicalein Observed Outcome Reference
Breast Cancer Cells (MDA-MB-231) Inhibition of NF-κB p65 nuclear translocation. Inhibition of tumor growth and metastasis.
Human Immortalized Keratinocytes (HaCaT) Inhibition of STAT3/NF-κB pathway activation. Inhibition of proliferation and inflammatory cytokine expression.
Lipopolysaccharide-induced Septic Rats Suppression of the NF-κB pathway. Restoration of vascular function.
Lymphocytes Suppression of NF-κB through inhibition of thioredoxin reductase (TrxR) activity. Anti-inflammatory properties.
Chicken Liver Suppression of TLR4-mediated NF-κB pathway. Alleviation of LPS-induced liver inflammation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy. Baicalin and baicalein have been shown to modulate STAT3 signaling.

In breast cancer cells, baicalein was found to strongly suppress STAT3 activity by inhibiting its transcriptional activity and phosphorylation. This inhibition of STAT3 was associated with anti-proliferative effects and a reduction in the metastatic potential of the cancer cells. Similarly, in cervical cancer cells, baicalin has been shown to exert anti-cancer effects by targeting STAT3-regulated signaling pathways.

The modulatory effect of baicalin on STAT3 is not limited to cancer cells. In a mouse model of rheumatoid arthritis, baicalin treatment was found to significantly attenuate the JAK1/STAT3 signaling pathway, which contributed to the relief of the disease. Furthermore, in human keratinocytes, baicalin was observed to inhibit the activation of the STAT3/NF-κB pathway, which is involved in inflammatory skin diseases.

Table 5: Effects of Baicalin on the STAT3 Signaling Pathway

Cell Type/Model Effect of Baicalin/Baicalein Observed Outcome Reference
Breast Cancer Cells Suppression of STAT3 transcriptional activity and phosphorylation. Anti-proliferative effects and reduced metastatic potential.
Cervical Cancer Cells Targeting of STAT3 regulated signaling pathways. Anti-cancer effects.
Rheumatoid Arthritis Mouse Model Attenuation of JAK1/STAT3 signaling. Relief of rheumatoid arthritis.
Human Immortalized Keratinocytes (HaCaT) Inhibition of STAT3/NF-κB pathway activation. Inhibition of proliferation and inflammatory cytokine expression.
Mouse Colitis Model Suppression of STAT3 activation by inhibiting its phosphorylation and DNA binding. Inhibition of colitis.

The Cyclin-Dependent Kinase (CDK)-Retinoblastoma (RB) pathway is a fundamental regulatory circuit of the cell cycle. The phosphorylation of the retinoblastoma protein (pRb) by cyclin-CDK complexes allows the cell to progress through the G1/S checkpoint. Baicalein has been shown to induce cell cycle arrest by targeting components of this pathway.

In oral cancer cells, baicalein caused a G1 phase arrest by decreasing the expression of CDK4, cyclin D1, and phosphorylated retinoblastoma (pRb) scispace.com. The reduction in pRb was found to be mediated by both the activation of the Aryl hydrocarbon Receptor (AhR) and the facilitation of cyclin D1 degradation scispace.com. In human lung squamous carcinoma cells, baicalein induced a G0/G1 phase cell cycle arrest by down-regulating the expression of CDK4 and cyclin D1.

Furthermore, in primary cultured rat heart endothelial cells, baicalein treatment led to G1 and G2 growth arrest, which was accompanied by the down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. This down-regulation resulted in markedly reduced Cdk/cyclin-associated kinase activities, thereby inhibiting cell proliferation. The anticancer potential of baicalein is also linked to its inhibitory effect on cyclin-dependent kinases.

Table 6: Effects of Baicalin on the CDK-RB Pathway

Cell Type/Model Effect of Baicalein Observed Outcome Reference
Oral Cancer Cells (HSC-3) Decreased expression of CDK4, cyclin D1, and phosphorylated Rb. G1 phase cell cycle arrest. scispace.com
Human Lung Squamous Carcinoma Cells (CH27) Down-regulation of CDK4 and cyclin D1 expression. G0/G1 phase cell cycle arrest.
Rat Heart Endothelial Cells Down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. G1 and G2 growth arrest.
Hepatocellular Carcinoma Cells (HepG2) Down-regulation of CDK4, cyclin D, and phosphor-Rb (in combination with silymarin). Cell growth decrease in S-phase and increase in G0/G1 phase.

Nrf2–Keap1 Pathway Activation

Baicalin has been shown to exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)–Kelch-like ECH-associated protein 1 (Keap1) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In preclinical studies, baicalin treatment has been observed to increase the expression and phosphorylation of Nrf2 while decreasing the expression of Keap1 nih.gov. This dissociation allows Nrf2 to move into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and quinone oxidoreductase-1 nih.gov.

In a study involving HEI193 Schwann cells, baicalein, the aglycone of baicalin, was found to protect against hydrogen peroxide-induced oxidative stress, DNA damage, and apoptosis by activating the Nrf2/HO-1 signaling pathway nih.gov. Similarly, in a lipopolysaccharide (LPS)-induced model using IPEC-J2 cells, baicalin pretreatment activated the nuclear import of Nrf2 and increased the expression of downstream antioxidant factors, thereby mitigating oxidative stress nih.gov. This activation of the Nrf2 pathway is a key mechanism behind baicalin's antioxidant effects nih.govmdpi.com. The process involves the phosphorylation of Nrf2, which is essential for the transcriptional activation of its target genes nih.gov.

Model System Inducer Key Findings Reference
HEI193 Schwann cellsHydrogen PeroxideBaicalein increased expression and phosphorylation of Nrf2, decreased Keap1, and promoted Nrf2 nuclear translocation, leading to increased HO-1 expression and protection against oxidative stress-induced DNA damage and apoptosis. nih.gov
IPEC-J2 cellsLipopolysaccharide (LPS)Baicalin activated the nuclear import of Nrf2 and significantly increased the mRNA and protein expression of downstream antioxidant factors like HO-1 and NQO-1. nih.gov
Diabetic Mice Liver Tissue & HL-7702 cellsHigh GlucoseBaicalein upregulated Nrf2 and its downstream protein HO-1, alleviating oxidative stress and apoptosis. mdpi.com

TLR4-NFκB-MAPK Signaling Regulation

Baicalin has demonstrated significant regulatory effects on the Toll-like receptor 4 (TLR4)-Nuclear factor kappa B (NF-κB)-Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in inflammatory responses. In preclinical models, baicalin has been shown to inhibit the activation of this pathway, thereby reducing inflammation. For instance, in a model of lipopolysaccharide (LPS)-stimulated BV-2 microglia, baicalin suppressed neuroinflammation by blocking TLR4-mediated signal transduction nih.gov. Molecular docking analysis indicated that baicalin binds to amino acids on TLR4, inhibiting the pathway nih.gov.

The anti-inflammatory mechanism involves the downregulation of key proteins in the pathway. Studies have shown that baicalin can inhibit the expression of TLR4 and Myeloid differentiation primary response 88 (MyD88) nih.govresearchgate.net. This, in turn, prevents the activation of NF-κB and the phosphorylation of MAPKs such as p38 nih.govresearchgate.net. By inhibiting the NF-κB pathway, baicalin reduces the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α) aboutscience.eunih.gov. In various models of acute lung injury and neuroinflammation, baicalin's ability to downregulate the TLR4/NF-κB/MAPK pathways has been consistently observed nih.govmdpi.com.

Model System Inducer Key Findings Reference
BV-2 MicrogliaLipopolysaccharide (LPS)Baicalin suppressed neuroinflammation by blocking the TLR4/MyD88/NF-κB and MAPK pathways and inhibited miR-155 expression. nih.gov
Mice with Acute Lung InjuryCobra Venom FactorBaicalin reduced the expression of adhesion molecules and cytokines by inhibiting NF-κB transcriptional activity. nih.gov
3D4/21 CellsPorcine ExPECBaicalin inhibited the expression of NF-κB/MAPK signaling pathways and reduced NLRP3 inflammasome activation. mdpi.com

GSK3β/NF-κB/NLRP3 Pathway Involvement

Preclinical research has implicated baicalin in the regulation of the Glycogen synthase kinase 3 beta (GSK3β)/NF-κB/NOD-like receptor protein 3 (NLRP3) inflammasome pathway. This pathway is involved in inflammation and apoptosis. In a rat model of depression induced by chronic unpredictable mild stress, baicalin was found to exert neuroprotective effects by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway nih.gov. This inhibition helps to reduce inflammation and apoptosis, leading to the protection of neurons nih.gov.

The activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18 researchgate.net. Baicalin has been shown to inhibit the activation of the NLRP3 inflammasome in various disease models researchgate.netnih.gov. For example, in a model of gestational diabetes mellitus, baicalein, the aglycone of baicalin, was found to inhibit the NLRP3 inflammasome, thereby alleviating placental inflammation and oxidative stress nih.gov. Furthermore, in gastric cancer cells, baicalin was shown to induce pyroptosis through the NF-κB-NLRP3 signaling axis jcancer.org.

Model System Condition Key Findings Reference
Rat Model of DepressionChronic Unpredictable Mild StressBaicalin promoted neuronal maturation and rescued neurons from apoptosis by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway. nih.gov
Gestational Diabetes Mellitus Mouse ModelGestational Diabetes MellitusBaicalein inhibited the NLRP3 inflammasome and alleviated placental inflammation and oxidative stress. nih.gov
Gastric Cancer CellsIn vitroBaicalin induced pyroptosis through the NF-κB-NLRP3 signaling axis. jcancer.org

Akt/FOXG1 Pathway Modulation

Baicalin has been found to modulate the Protein kinase B (Akt)/Forkhead box G1 (FOXG1) pathway, which plays a role in neuronal differentiation and survival. In a mouse model of depression induced by chronic unpredictable mild stress, baicalin administration was shown to promote the differentiation of neurons and their survival by activating the Akt/FOXG1 pathway nih.gov. The study found that baicalin could reverse the decrease in phosphorylated Akt (p-Akt) and FOXG1 caused by the stress-induced condition nih.gov.

FOXG1 is a crucial transcription factor for the development of the mammalian telencephalon and is known to stimulate dendrite elongation nih.gov. The activation of the Akt pathway appears to be upstream of FOXG1, as inhibition of the Akt pathway prevented baicalin from counteracting the decline in FOXG1 expression in SH-SY5Y cells nih.gov. This suggests that baicalin's neuroprotective and antidepressant-like effects are, at least in part, mediated through the modulation of this signaling cascade nih.gov.

Model System Condition Key Findings Reference
Mouse Model of DepressionChronic Unpredictable Mild StressBaicalin promoted neuronal differentiation and survival via the Akt/FOXG1 pathway, reversing the decrease in p-Akt and FOXG1. nih.gov
SH-SY5Y cellsIn vitroInhibition of the Akt pathway prevented baicalin from counteracting the decline in FOXG1 expression. nih.gov

Rac1/LIMK/Cofilin Pathway Activation

Research has indicated that baicalin can activate the Ras-related C3 botulinum toxin substrate 1 (Rac1)/LIM kinase (LIMK)/cofilin pathway, which is involved in synaptic plasticity. In a chronic mild stress model of depression in mice, baicalin treatment was found to alleviate depression-like behaviors and was associated with the activation of this pathway ablesci.com. The study observed that the expression levels of Rac1 and cofilin proteins were decreased in the stress group, while baicalin treatment increased these levels ablesci.com.

The activation of the Rac1-cofilin pathway by baicalin is thought to improve synaptic plasticity, which is often impaired in depressive disorders ablesci.com. The study also noted that baicalin treatment alleviated ultrastructural changes in the hippocampal CA3 area and increased the expression of synaptic proteins such as synaptophysin (SYP) and postsynaptic density protein-95 (PSD95) ablesci.com.

Model System Condition Key Findings Reference
Mouse Model of DepressionChronic Mild StressBaicalin activated the Rac1-cofilin pathway and improved synaptic plasticity, alleviating depression-like behaviors. ablesci.com

cAMP/PKA Pathway Activation

Baicalin has been shown to exert its therapeutic effects in certain conditions by upregulating the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. In a study on rats with attention deficit hyperactivity disorder (ADHD), baicalin treatment was found to increase the content of adenylate cyclase (AC), cAMP, and PKA nih.gov. This upregulation of the AC/cAMP/PKA signaling pathway was associated with an improvement in synaptosomal adenosine triphosphatase (ATPase) and lactate dehydrogenase (LDH) activities nih.gov.

The effects of baicalin on this pathway were observed to be dose-dependent, with higher doses of baicalin showing a more significant effect nih.gov. This suggests that the modulation of the cAMP/PKA pathway is a potential mechanism through which baicalin exerts its therapeutic effects in ADHD nih.gov.

Model System Condition Key Findings Reference
Rat Model of ADHDAttention Deficit Hyperactivity DisorderBaicalin upregulated the AC/cAMP/PKA signaling pathway and improved synaptosomal ATPase and LDH activities in a dose-dependent manner. nih.gov

ACE2/Ang-(1-7)/Mas Axis Modulation

Baicalin has been found to modulate the Angiotensin-converting enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis, which plays a protective role in the cardiovascular system. This pathway counteracts the effects of the classical renin-angiotensin system. In a human umbilical vein endothelial cell (HUVEC) model of Angiotensin II-induced injury, baicalin was shown to reduce endothelial dysfunction and oxidative stress by activating the ACE2/Ang-(1-7)/Mas axis aboutscience.eufrontiersin.org.

The activation of this axis by baicalin leads to a series of beneficial downstream effects, including the upregulation of the PI3K/AKT/eNOS pathway, which promotes the production of nitric oxide (NO) frontiersin.orgnih.gov. This contributes to the vasorelaxant and protective effects of baicalin on the endothelium aboutscience.eu. The modulation of the ACE2/Ang-(1-7)/Mas axis is a key mechanism through which baicalin exerts its cardioprotective effects frontiersin.orgnih.gov.

Model System Inducer Key Findings Reference
HUVEC modelAngiotensin IIBaicalin activated the ACE2/Ang-(1-7)/Mas axis, leading to reduced endothelial dysfunction and oxidative stress. aboutscience.eufrontiersin.org
In vitro studiesNot specifiedBaicalin's positive effects on cardiovascular activity are mediated by the ACE2/Ang-(1-7)/Mas axis. nih.gov

PI3K/AKT/eNOS Pathway Activation

Baicalin has been shown to exert some of its pharmacological effects through the modulation of the PI3K/AKT/eNOS signaling pathway. This pathway is crucial for a variety of cellular functions, including cell survival, proliferation, and angiogenesis. Aberrations in this pathway are commonly observed in cancer cells, making it a significant target for therapeutic intervention. mdpi.com

Preclinical studies have demonstrated that baicalin can activate this pathway, leading to the production of nitric oxide (NO), which plays a role in maintaining an anti-proliferative and anti-apoptotic environment in cells. mdpi.com In the context of myocardial ischemia-reperfusion injury, baicalin has been found to promote the production of NO by activating the PI3K-AKT-eNOS signaling pathway in cardiac microvascular endothelial cells. researchgate.net This activation was associated with improved cardiac function and a reduction in myocardial infarction area. researchgate.net

Furthermore, research indicates that baicalin's interaction with heat shock proteins (HSPs) and adapter proteins is involved in the regulation of the PI3K/AKT/eNOS pathway, contributing to its anticancer activities. mdpi.com In models of glaucoma, baicalin has been observed to suppress pathogenesis by activating the PI3K/AKT signaling pathway, thereby inhibiting apoptosis, oxidative stress, and autophagy in retinal ganglion cells. nih.gov

The activation of the PI3K/AKT pathway by baicalin is not universally stimulatory across all cellular contexts. In some cancer cell lines, inhibition of this pathway is a key mechanism of baicalin's anti-tumor effects. For instance, in lung cancer cells, baicalin was found to inhibit the Akt/mTOR pathway, which contributed to cell cycle arrest and apoptosis. researchgate.netaginganddisease.org Similarly, in breast cancer cells, the related compound baicalein has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT signaling pathway. nih.gov

Table 1: Effects of Baicalin on the PI3K/AKT/eNOS Pathway in Different Preclinical Models

Cell/Tissue TypeEffect on PathwayObserved OutcomeReference
Cardiac Microvascular Endothelial CellsActivationIncreased NO production, improved cardiac function researchgate.net
Retinal Ganglion Cells (Glaucoma Model)ActivationInhibition of apoptosis, oxidative stress, and autophagy nih.gov
Lung Cancer Cells (H1299 and H1650)Inhibition (Akt/mTOR)Induction of cell cycle arrest and apoptosis researchgate.netaginganddisease.org
Breast Cancer Cells (MCF-7 and MDA-MB-231)Inhibition (by Baicalein)Induction of apoptosis and autophagy nih.gov

Hippo Pathway Involvement

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The primary downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and promote cell proliferation and inhibit apoptosis. Conversely, activation of the Hippo pathway leads to the phosphorylation and cytoplasmic retention of YAP and TAZ, thereby suppressing their activity.

Preclinical research has identified baicalin as a modulator of the Hippo pathway. In ovarian cancer cells, baicalin has been shown to activate the Hippo signaling cascade. researchgate.net This activation leads to an increase in the phosphorylation of YAP in the cytoplasm, which in turn reduces the level of nuclear YAP. researchgate.net By attenuating YAP activity, baicalin was found to suppress the stemness of ovarian cancer cells. researchgate.net

The mechanism by which baicalin influences the Hippo pathway appears to involve the regulation of Ras association domain-containing protein 6 (RASSF6). researchgate.net Baicalin has been observed to decrease the mRNA level of RASSF6, a negative regulator of the kinase Mst1/2 which is a core component of the Hippo pathway. researchgate.net By inhibiting RASSF6, baicalin effectively activates the Hippo signaling cascade, leading to the downstream inhibition of YAP. researchgate.net Overexpression of both YAP and RASSF6 was shown to negate the inhibitory effects of baicalin on the proliferation and stemness of ovarian cancer cells, confirming the significance of this pathway in baicalin's mechanism of action. researchgate.net

Table 2: Baicalin's Involvement in the Hippo Signaling Pathway in Ovarian Cancer Cells

Molecular TargetEffect of BaicalinDownstream ConsequenceReference
RASSF6 (mRNA level)DecreaseActivation of Hippo signaling researchgate.net
Phosphorylated YAP (in cytoplasm)IncreaseInhibition of YAP nuclear translocation researchgate.net
Nuclear YAPDecreaseAttenuation of YAP activity researchgate.net
Ovarian Cancer Stem Cell Markers (CD133, ALDH1A1)InhibitionSuppression of cancer cell stemness researchgate.net

NOD-like Receptor Signaling Pathway Regulation

The NOD-like receptor (NLR) family, particularly the pyrin domain-containing 3 (NLRP3) inflammasome, is a critical component of the innate immune system that, when activated, triggers inflammatory responses. Baicalin has demonstrated potent anti-inflammatory activities by regulating this signaling pathway.

In murine macrophages, baicalin has been shown to robustly suppress the activation of the NLRP3 inflammasome when stimulated by ATP or nigericin. nih.gov The mechanism of this suppression involves the blockade of apoptosis-associated speck-like protein containing a CARD (ASC) recruitment and speck formation. nih.gov This is achieved, in part, by augmenting protein kinase A (PKA)-mediated phosphorylation of NLRP3, a modification known to prevent the assembly of the inflammasome. nih.gov

Further studies have indicated that baicalin can inhibit the expression of NF-κB/MAPK signaling pathways, which in turn reduces the activation of the NLRP3 inflammasome in porcine extraintestinal pathogenic Escherichia coli (ExPEC)-infected cells. researchgate.net This leads to a significant reduction in the transcription and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). researchgate.net By blocking NLRP3 inflammasome activation, baicalin was able to reduce the cellular damage induced by the bacterial infection. researchgate.net

Table 3: Regulation of the NOD-like Receptor Signaling Pathway by Baicalin

Cell Type/ModelStimulusEffect of BaicalinMechanismReference
Murine MacrophagesATP or NigericinSuppression of NLRP3 inflammasome activationAugmented PKA-mediated phosphorylation of NLRP3, blocking ASC recruitment nih.gov
Porcine 3D4/21 CellsPorcine ExPEC PCN033Reduced NLRP3 inflammasome activationInhibition of NF-κB/MAPK signaling pathways researchgate.net

Cellular Processes and Molecular Targets

Induction of Apoptosis

A significant body of preclinical research has established that baicalin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism underlying its anti-tumor activity.

In lung cancer cells (H1299 and H1650), baicalin treatment has been shown to significantly increase the proportion of apoptotic cells. researchgate.netaginganddisease.org This pro-apoptotic effect is linked to the downregulation of the Akt/mTOR signaling pathway. researchgate.netaginganddisease.org Similarly, in melanoma cells, both baicalin and its aglycone, baicalein, have been demonstrated to induce apoptosis. nih.gov

The induction of apoptosis by baicalin and baicalein has also been observed in colorectal cancer cells, where it is associated with the modulation of the MAPK and PI3K/AKT signaling pathways. mdpi.com In breast cancer cells, baicalein was found to induce apoptosis in a dose-dependent manner, with higher concentrations leading to a greater apoptotic rate. nih.gov This was evidenced by nuclear condensation observed through Hoechst staining. nih.gov

The molecular mechanisms underlying baicalin-induced apoptosis are multifaceted and can involve both intrinsic and extrinsic pathways. For instance, in PC12 cells exposed to hydrogen peroxide, baicalin was shown to up-regulate the expression of anti-apoptotic proteins like survivin and Bcl-2, while down-regulating the expression of the pro-apoptotic protein caspase-3, an effect linked to the activation of the JAK/STAT3 pathway.

Table 4: Induction of Apoptosis by Baicalin in Various Cancer Cell Lines

Cancer TypeCell Line(s)Key FindingsAssociated Signaling PathwayReference
Lung CancerH1299, H1650Increased proportion of apoptotic cellsAkt/mTOR researchgate.netaginganddisease.org
MelanomaNot specifiedInduction of apoptosisMetabolic control nih.gov
Colorectal CancerMC38, CT26Induction of apoptosisMAPK, PI3K/AKT mdpi.com
Breast CancerMCF-7, MDA-MB-231Dose-dependent increase in apoptosis (by Baicalein)PI3K/AKT nih.gov

Cell Cycle Progression Inhibition

In addition to inducing apoptosis, baicalin has been shown to inhibit the progression of the cell cycle in cancer cells, thereby halting their proliferation. This effect is often observed as an arrest at specific phases of the cell cycle.

In lung cancer cell lines H1299 and H1650, baicalin treatment resulted in a remarkable arrest of the cell cycle in the G1/S phase, accompanied by a decrease in the G2/M phase. researchgate.net This cell cycle arrest was found to be dependent on the inhibition of the Akt/mTOR pathway. researchgate.netaginganddisease.org

Similarly, in colorectal cancer cells, baicalin has been reported to cause cell cycle arrest. mdpi.com Specifically, in RKO and HCT116 colorectal cancer cells, baicalin treatment induced cell cycle arrest primarily in the G1 phase. mdpi.com This was associated with alterations in the protein levels of key cell cycle regulators, including cyclin D1, cyclin E1, cyclin B1, p21, and p27. mdpi.com In other colorectal cancer cell lines, MC38 and CT26, baicalin caused cell cycle arrest at the S phase. mdpi.com

The related compound baicalein has also been shown to induce cell cycle arrest in various cancer types. For instance, in highly invasive human ovarian cancer cells, baicalein induced a G2/M phase cell cycle arrest. This was associated with an increase in reactive oxygen species (ROS) production, DNA damage, and the activation of CHK2. In prostate cancer cells, baicalein has been shown to arrest the cell cycle at the G1 and S phases.

Table 5: Inhibition of Cell Cycle Progression by Baicalin and Baicalein

CompoundCancer TypeCell Line(s)Phase of Cell Cycle ArrestAssociated MechanismsReference
BaicalinLung CancerH1299, H1650G1/SInhibition of Akt/mTOR pathway researchgate.netaginganddisease.org
BaicalinColorectal CancerRKO, HCT116G1Alterations in cyclin and CDK inhibitor levels mdpi.com
BaicalinColorectal CancerMC38, CT26SNot specified mdpi.com
BaicaleinOvarian CancerSKOV-3, TOV-21GG2/MROS production, DNA damage, CHK2 activation
BaicaleinProstate CancerPC-3, DU145G1 and SInhibition of cyclins and CDKs

Inhibition of Cellular Proliferation

Baicalin and its aglycone, baicalein, have demonstrated significant anti-proliferative effects across a range of cancer cell types in preclinical studies. This inhibition of cellular growth is a direct consequence of the induction of apoptosis and cell cycle arrest.

The anti-proliferative effects of baicalin have also been noted in human breast cancer cells and human umbilical vein endothelial cells (HUVEC), highlighting its potential as an anti-cancer and anti-angiogenic agent. In ovarian cancer cells, both baicalin and baicalein significantly inhibited cell viability, with baicalein showing greater efficacy. Notably, these compounds exerted less of an inhibitory effect on normal ovarian cells, suggesting a degree of selectivity for cancer cells.

The mechanisms underlying the inhibition of cellular proliferation are linked to the modulation of various signaling pathways and molecular targets. For example, in ovarian cancer cells, the inhibition of proliferation by baicalein is associated with the downregulation of cancer-promoting genes such as VEGF, HIF-1α, cMyc, and NFκB.

Table 6: Inhibition of Cellular Proliferation by Baicalin and Baicalein

CompoundCancer TypeCell Line(s)Key FindingsReference
BaicalinLung CancerH1299, H1650Dose- and time-dependent inhibition of cell viability researchgate.net
BaicaleinColorectal CancerHT29, DLD1Dose- and time-dependent inhibition of cell viability
BaicalinBreast CancerNot specifiedInhibited proliferation
Baicalin and BaicaleinOvarian CancerOVCAR-3, CP70Significant inhibition of cell viability, with baicalein being more effective

Induction of Cellular Senescence

Baicalin, a natural flavonoid glycoside, has been identified as an inducer of cellular senescence in various cancer models, presenting a potent anti-tumor mechanism distinct from apoptosis. nih.govresearchgate.net In human colon cancer cells (HCT116 and SW480), treatment with baicalin significantly increases the number of senescence-associated β-galactosidase (SA-β-Gal) positive cells. researchgate.net This induction of senescence is a key factor in the inhibition of cancer cell growth and proliferation. researchgate.net

The molecular mechanism underlying baicalin-induced senescence involves the upregulation of decidual protein induced by progesterone (DEPP). nih.gov Baicalin treatment leads to a decrease in reactive oxygen species (ROS), which in turn mediates the upregulation of DEPP. nih.gov This protein then physically interacts with Ras, triggering the activation of the Ras/Raf/MEK/ERK signaling pathway. nih.gov Concurrently, baicalin selectively activates the p16INK4A/Rb pathway, leading to decreased phosphorylation of the retinoblastoma protein (pRb), a key step in enforcing cell cycle arrest and senescence. nih.gov This effect is specific, as pathways involving p53, p21, and p27 are not significantly influenced by baicalin during this process. nih.gov

In vivo studies using xenograft mouse models of human colon cancer have corroborated these findings. nih.gov Baicalin treatment dramatically inhibited tumor growth, an effect attributed to the induction of tumor cellular senescence. nih.gov Analysis of tumor tissues from these models confirmed the upregulation of DEPP and the activation of the Ras/Raf/MEK/ERK and p16INK4A/Rb signaling pathways. nih.gov Research has also shown that baicalin can induce senescence in melanoma cells, further highlighting this as a significant component of its anti-cancer activity. researchgate.net

Cell LineKey FindingSignaling Pathway InvolvedReference
Human Colon Cancer (HCT116, SW480)Baicalin induces cellular senescence, evidenced by increased SA-β-Gal positive cells.DEPP-mediated Ras/Raf/MEK/ERK and p16INK4A/Rb pathways nih.govresearchgate.net
Human and Mouse Melanoma CellsBaicalin treatment increases senescent cell populations.mTORC1-HIF-1α signaling pathway (related to metabolic inhibition) researchgate.net
Table 1: Preclinical Research Findings on Baicalin-Induced Cellular Senescence

Modulation of Autophagy

Autophagy is a cellular degradation process that can play a dual role in cancer, either promoting survival or inducing cell death. nih.govnih.gov Preclinical studies have demonstrated that baicalin is a potent modulator of autophagy in various cancer cells. nih.govaginganddisease.org In human hepatocellular carcinoma (HCC) cells (SMMC-7721), baicalin induces autophagic cell death in a dose- and time-dependent manner, alongside apoptosis. nih.govfrontiersin.org This finding reveals a novel mechanism for baicalin's anticancer effects beyond its previously known roles in apoptosis and cell cycle arrest. nih.gov

The induction of autophagy by baicalin in SMMC-7721 cells is associated with the upregulation of Beclin 1, a key regulator of the autophagic process. nih.gov Furthermore, this effect involves the significant downregulation of the protein CD147, a molecule implicated in both apoptosis and the inhibition of autophagy. nih.govfrontiersin.org The use of an autophagy inhibitor, 3-methyladenine (3-MA), significantly inhibits baicalin-induced cell death, confirming the functional role of autophagy in its cytotoxic effects. nih.gov

In papillary thyroid carcinoma (PTC), baicalin has also been shown to induce autophagy. nih.gov A study using an optical resonator to monitor baicalin-membrane protein interactions identified nerve growth factor receptor (NGFR) as a key target. nih.gov Mechanistic investigations revealed that baicalin induces autophagy in PTC cells via the NGFR/MAPK/mTOR signaling axis. nih.gov This was validated in both in vitro and in vivo models, where baicalin treatment led to an increase in autophagosomes. nih.gov The process involves the modulation of proteins such as p62, with its expression being decreased by baicalin in a concentration-dependent manner. nih.gov

Cancer TypeCell LineKey MechanismSignaling PathwayReference
Hepatocellular CarcinomaSMMC-7721Induces autophagic cell death; upregulates Beclin 1; downregulates CD147.CD147-mediated nih.govfrontiersin.org
Papillary Thyroid CarcinomaBcpapInduces autophagy, evidenced by increased autophagosomes and decreased p62.NGFR/MAPK/mTOR nih.gov
Intestinal Epithelial CellsHT-29Restores expression of autophagy-related genes in inflamed cells.NF-κB nih.gov
Table 2: Preclinical Research on Baicalin's Modulation of Autophagy

Inhibition of Metastasis

Metastasis is a primary cause of mortality in cancer patients, and baicalin has demonstrated significant potential in inhibiting this complex process in preclinical models. researchgate.net Its anti-metastatic effects are largely attributed to its ability to reverse the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and dissemination. researchgate.net

In highly aggressive breast cancer cells (MDA-MB-231 and 4T1), baicalin effectively suppresses migration and invasion. researchgate.net This is achieved by modulating the expression of key EMT markers; baicalin upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as Vimentin and N-cadherin. researchgate.net The underlying mechanism for this effect involves the targeting of the β-catenin signaling pathway. researchgate.net Baicalin treatment leads to a downregulation of β-catenin expression, thereby inhibiting the EMT process and suppressing the metastatic potential of breast cancer cells. researchgate.net

Another critical pathway targeted by baicalin to inhibit metastasis is the transforming growth factor-β (TGF-β) signaling pathway. In breast cancer, baicalin has been shown to directly bind to TGF-β1, causing its inactivation. This action subsequently blocks the downstream phosphorylation of Smad3 (p-Smad3), a key transducer of the TGF-β signal that promotes EMT. By inhibiting the TGF-β1/p-Smad3 pathway, baicalin effectively suppresses EMT-induced metastasis. In vivo experiments have validated these findings, showing that baicalin inhibits TGF-β1-induced tumor metastasis.

Interactions with Specific Proteins and Enzymes

KDM4E/BICD1/PAR1

Preclinical research has primarily associated baicalin's aglycone, baicalein, with a pathway involving Lysine-specific demethylase 4E (KDM4E) and Bicaudal D homolog 1 (BICD1) to ultimately block Protease-Activated Receptor-1 (PAR1) signaling in triple-negative breast cancer. nih.gov

However, studies focusing specifically on baicalin have demonstrated its direct inhibitory effects on PAR1. In a rat model of middle cerebral artery occlusion (MCAO), baicalin treatment significantly down-regulated the levels of PAR-1 mRNA and PAR-1 protein. aginganddisease.orgnih.gov This inhibition of PAR-1 was linked to a reduction in apoptosis and an attenuation of focal cerebral ischemic reperfusion injury, suggesting that PAR-1 is a direct or indirect target of baicalin in cerebrovascular contexts. aginganddisease.orgnih.gov While the complete KDM4E/BICD1 cascade has not been elucidated for baicalin itself, its interaction with the downstream effector PAR1 is evident.

PSMB5 and SIRT3

There is currently a lack of available preclinical data detailing a direct interaction between baicalin and Proteasome Subunit Beta Type-5 (PSMB5).

In contrast, a significant interaction has been identified between baicalin and Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase. In the context of diabetic cardiomyopathy, baicalin's cardioprotective effects are mediated through the Sentrin/SUMO-specific protease 1 (SENP1)/SIRT3 signaling pathway. nih.gov Research shows that baicalin enhances the de-small ubiquitin-like modifier (deSUMOylation) of SIRT3 by upregulating SENP1. researchgate.netnih.gov This action restores SIRT3 activity, which in turn improves mitochondrial stability, reduces the accumulation of reactive oxygen species, and prevents cardiomyocyte death (including apoptosis and ferroptosis). researchgate.netnih.gov The cardioprotective effects of baicalin were eliminated when endogenous SENP1 was silenced, confirming the essential role of this pathway in mediating baicalin's benefits. nih.gov

Xanthine Oxidase (XO) Activity

Baicalin and its aglycone, baicalein, are recognized as reversible inhibitors of xanthine oxidase (XO), the key enzyme in purine catabolism that catalyzes the production of uric acid. The inhibition of XO by baicalin helps to suppress the generation of superoxide (B77818) anions (O2•−), which are byproducts of the enzymatic reaction.

Spectroscopic and molecular docking studies have confirmed the formation of a baicalin-XO complex. The binding of baicalin to the enzyme induces conformational changes in XO, leading to a reduction in its catalytic activity. The mechanism of inhibition is a mixed type, indicating that baicalin can bind to both the free enzyme and the enzyme-substrate complex. Furthermore, research indicates a synergistic effect when baicalin is combined with allopurinol, a classical XO inhibitor, suggesting potential for combination therapies in managing conditions like hyperuricemia.

Target Protein/EnzymeEffect of BaicalinMechanism of ActionDisease/Model ContextReference
Protease-Activated Receptor-1 (PAR1)InhibitionDownregulates PAR-1 mRNA and protein expression.Cerebral Ischemic Reperfusion Injury aginganddisease.orgnih.gov
Sirtuin 3 (SIRT3)Activation (Indirect)Promotes deSUMOylation of SIRT3 via upregulation of SENP1.Diabetic Cardiomyopathy researchgate.netnih.gov
Xanthine Oxidase (XO)InhibitionBinds to XO, inducing conformational changes (mixed-type inhibition).Enzymatic Assays (Hyperuricemia model)
Table 3: Summary of Baicalin's Interactions with Specific Proteins and Enzymes
Anti-apoptotic (Bcl-2) and Angiogenic (VEGF) Targets

Baicalin demonstrates complex interactions with key proteins involved in programmed cell death (apoptosis) and the formation of new blood vessels (angiogenesis). Its activity is notably centered on the B-cell lymphoma 2 (Bcl-2) family of proteins and the Vascular Endothelial Growth Factor (VEGF).

Anti-apoptotic (Bcl-2) Targets: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio between these opposing factions is a key determinant of a cell's fate. Research has shown that baicalin can modulate this balance to induce apoptosis in various cancer cell lines. In human leukemia cells, for instance, treatment with baicalin leads to a decline in the expression of the anti-apoptotic Bcl-2 protein. Concurrently, it upregulates the expression of the pro-apoptotic Bax protein. This shift in the Bax/Bcl-2 ratio is a crucial step that leads to the loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptosis.

Angiogenic (VEGF) Targets: Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates angiogenesis. The effect of baicalin on VEGF is context-dependent and appears to be mediated through the estrogen-related receptor alpha (ERRα) pathway. Studies have demonstrated that baicalin can induce the expression of VEGF in several cell lines. This induction occurs through the activation of the ERRα pathway, independent of the hypoxia-inducible factor-1α (HIF-1α), which is a more common regulator of VEGF. By stimulating ERRα expression, baicalin enhances VEGF promoter activity, leading to increased VEGF mRNA and protein levels. This pro-angiogenic effect suggests a potential therapeutic role for baicalin in conditions where enhanced blood vessel formation is beneficial, such as in ischemic cardiovascular diseases.

Table 1: Baicalin's Interaction with Anti-apoptotic and Angiogenic Targets

Target Effect of Baicalin Model System Key Finding
Bcl-2 Downregulation of protein expression Human T-ALL leukemia cell line (CCRF-CEM) Baicalin treatment decreased Bcl-2 levels, contributing to a loss of mitochondrial membrane potential and apoptosis.

| VEGF | Induction of protein and mRNA expression | Human glioma (U251), lung fibroblast (MRC-5), and HUVEC cells | Baicalin induces VEGF expression and promotes angiogenesis by activating the ERRα/PGC-1α pathway. |

c-Jun N-terminal Kinase 2 (JNK2)

Baicalin has been identified as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade. The JNK pathway is involved in regulating cellular responses to a variety of stressors and plays a key role in inflammation, apoptosis, and cell differentiation.

Research indicates that baicalin exerts inhibitory effects on the JNK signaling pathway. In models of acute pancreatitis, baicalin has been shown to suppress the JNK pathway by targeting MAP2K4 worldscientific.comnih.gov. This inhibition is part of a broader anti-inflammatory mechanism. In the context of cardiovascular protection, baicalin's ability to inhibit apoptotic kinases, including JNK, is crucial for its cardioprotective effects against myocardial injury frontiersin.org. By attenuating the activation of the JNK pathway, baicalin can reduce the expression of pro-inflammatory cytokines and mitigate apoptosis, thereby protecting tissues from inflammatory damage worldscientific.comnih.govfrontiersin.org. This regulatory action on the JNK pathway underscores a significant aspect of baicalin's therapeutic potential in managing inflammatory conditions.

Fungal Enzyme Targets (e.g., 1,3-β-d-glucan synthase)

Baicalin exhibits antifungal properties, particularly against opportunistic pathogens like Candida albicans, by modulating the integrity and composition of the fungal cell wall. The primary target in this context is the synthesis and exposure of β-1,3-glucan, a crucial structural component of the cell wall and a potent pathogen-associated molecular pattern (PAMP).

Instead of directly inhibiting the 1,3-β-d-glucan synthase enzyme, baicalin appears to disrupt the regulation of cell wall biogenesis. Transcriptome analysis of C. albicans treated with baicalin revealed differential expression of numerous genes associated with cell wall organization nih.gov. Specifically, baicalin treatment leads to:

Upregulation of synthesis genes: An increased expression of genes encoding for β-1,3-glucan synthases, such as GSC1 and GSL1 nih.gov.

Downregulation of degradation genes: A decreased expression of genes encoding for glucan-degrading enzymes like glucan 1,3-β-glucosidase (BGL2) and glucan endo-1,3-β-D-glucosidase 1 (ENG1) nih.gov.

This combined action results in an "unmasking" effect, where the normally concealed β-1,3-glucan layer on the fungal surface becomes more exposed. This increased exposure enhances the recognition of the fungus by host immune cells, such as macrophages, leading to a more robust phagocytic response and clearance of the pathogen nih.gov. While baicalin's aglycone, baicalein, has been shown to have more direct and potent antifungal activity, baicalin's mechanism of modulating gene expression to alter the cell wall architecture represents a distinct antifungal strategy frontiersin.orgnih.govmdpi.comresearchgate.net.

Viral Enzyme Targets (e.g., BVDV NS5B Polymerase, SARS-CoV-2 3CL Protease)

Baicalin has demonstrated significant antiviral activity by directly targeting and inhibiting key viral enzymes that are essential for replication.

Bovine Viral Diarrhea Virus (BVDV) NS5B Polymerase: BVDV, a member of the Pestivirus genus, relies on the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B), for the replication of its viral genome. Research has established that baicalin and its derivatives can effectively inhibit BVDV replication by targeting the NS5B polymerase. Molecular docking and in vitro studies have confirmed that baicalin can bind to this crucial enzyme, thereby impeding its function and halting the viral replication cycle. This targeted inhibition leads to a significant reduction in BVDV RNA copy numbers in infected cells.

SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro), also referred to as the main protease, is a highly conserved enzyme in coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19. This enzyme plays an indispensable role in the viral life cycle by cleaving viral polyproteins into functional proteins required for replication and transcription. Baicalin and its aglycone, baicalein, have been identified as potent, non-covalent inhibitors of the SARS-CoV-2 3CLpro. They effectively block the active site of the protease, preventing it from processing the viral polyproteins and thus inhibiting viral replication. This mechanism of action makes baicalin a promising candidate for the development of broad-spectrum anti-coronavirus therapeutics.

Table 2: Baicalin's Interaction with Viral Enzyme Targets

Target Enzyme Virus Effect of Baicalin Outcome
NS5B Polymerase Bovine Viral Diarrhea Virus (BVDV) Binds to and inhibits the RNA-dependent RNA polymerase activity. Inhibition of viral RNA replication.

| 3CL Protease (3CLpro) | SARS-CoV-2 | Non-covalently binds to the active site, blocking its proteolytic activity. | Inhibition of viral polyprotein processing and replication. |

Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Elevated CK2 activity is a common feature in many types of cancer, making it an attractive target for anti-neoplastic drug development.

While baicalin is a major flavonoid component of Scutellaria baicalensis, research into the direct inhibition of Protein Kinase CK2 has primarily focused on its aglycone, baicalein. Studies have shown that baicalein is an effective in vitro inhibitor of the recombinant human protein kinase CK2 holoenzyme, displaying strong inhibitory activity with an IC50 of 2.54 µmol/L nih.gov. Kinetic analyses revealed that baicalein acts as a noncompetitive inhibitor with respect to ATP and as a mixed-type inhibitor concerning the protein substrate casein nih.gov. The direct inhibitory action of baicalin itself on Protein Kinase CK2 is less characterized in the scientific literature.

Regulation of Gene and Protein Expression

E-cadherin, TGF-β1, Vimentin, p-Smad3

Baicalin significantly modulates the expression of genes and proteins involved in the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer metastasis and fibrosis. Its primary mechanism in this context involves the direct inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.

TGF-β1 is a potent inducer of EMT. Upon binding to its receptor, it initiates a signaling cascade that leads to the phosphorylation of Smad proteins, particularly Smad3 (p-Smad3). This activated p-Smad3 then translocates to the nucleus to regulate the transcription of target genes that drive the EMT process.

Research has demonstrated that baicalin can directly bind to TGF-β1, causing its inactivation nih.govnih.gov. This action blocks the entire downstream signaling cascade. Consequently, baicalin treatment leads to:

Decreased TGF-β1 and p-Smad3: By inactivating TGF-β1, baicalin reduces its expression and prevents the phosphorylation of Smad3 nih.gove-century.us. This has been observed in both in vitro breast cancer models and in vivo animal studies nih.gov.

Upregulation of E-cadherin: The inhibition of the TGF-β1/p-Smad3 pathway reverses the suppression of epithelial markers. Baicalin treatment results in a marked upregulation of E-cadherin, a key protein for maintaining cell-cell adhesion in epithelial tissues nih.govfrontiersin.org.

Downregulation of Vimentin: Concurrently, baicalin downregulates the expression of mesenchymal markers like Vimentin nih.govfrontiersin.org. Vimentin is an intermediate filament protein characteristic of mesenchymal cells that contributes to cell motility and invasion.

By inhibiting the TGF-β1/p-Smad3 signaling axis, baicalin effectively suppresses EMT, which in turn reduces the migratory and invasive capabilities of cancer cells nih.govnih.gov.

Table 3: Compounds Mentioned

Compound Name
1,3-β-d-glucan
ATP
Bax
Bcl-2
Casein
Cytochrome c
E-cadherin
Estrogen-related receptor alpha (ERRα)
Hypoxia-inducible factor-1α (HIF-1α)
p-Smad3
Protein Kinase CK2
Smad3
TGF-β1
Vascular Endothelial Growth Factor (VEGF)
Inflammatory Markers (iNOS, IL-1β, COX-2, TNF-α, IL-6)

Baicalin has demonstrated significant anti-inflammatory properties through its ability to modulate key inflammatory mediators. Research indicates that baicalin can suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. researchgate.net By inhibiting NF-κB activation, baicalin effectively downregulates the expression of a range of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

Furthermore, baicalin has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These enzymes are instrumental in the synthesis of prostaglandins and nitric oxide, respectively, which are key contributors to the inflammatory process. researchgate.net In a study on lipopolysaccharide (LPS)-induced infection in chickens, baicalin was found to suppress the NF-κB pathway via the TLR4 receptor, leading to a decrease in the expression of iNOS, IL-1β, COX-2, TNF-α, and IL-6. mdpi.com Similarly, in a study on ulcerative colitis in rats, baicalin administration was associated with a decrease in the expression of TNF and IL-6 in the colon. nih.gov

The table below summarizes the effects of Baicalin on key inflammatory markers based on preclinical research findings.

Inflammatory MarkerEffect of BaicalinMolecular Mechanism
iNOSSuppression of expressionInhibition of NF-κB signaling pathway
IL-1βReduction in production and expressionInhibition of NF-κB signaling pathway
COX-2Suppression of expressionInhibition of NF-κB signaling pathway
TNF-αReduction in production and expressionInhibition of NF-κB signaling pathway
IL-6Reduction in production and expressionInhibition of NF-κB signaling pathway
Apoptosis-Related Proteins (XIAP, Bax, Caspase-3, Caspase-9)

Baicalin has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins. The intrinsic, or mitochondrial, pathway of apoptosis is a key target of baicalin's action. In human breast cancer cells, a combination treatment of baicalin and its aglycone, baicalein, was found to enhance apoptosis by activating caspase-9 and caspase-3. mdpi.com This activation was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. mdpi.com

Further studies have elaborated on these mechanisms. In lung cancer cells, baicalin treatment led to a dose-dependent upregulation of Bax and activated caspase-9, while the expression of Bcl-2 was decreased. mdpi.com In human leukemia HL-60 cells, baicalin demonstrated significant cytotoxicity by increasing the levels of Bax, cytochrome c, and caspases-3 and -12. mdpi.com The release of cytochrome c from the mitochondria is a critical step in the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Moreover, baicalein has been reported to induce apoptosis in human tongue cancer cells by increasing the concentrations of pro-apoptotic proteins like Bax. nih.gov In human bladder cancer 5637 cells, baicalein was found to activate caspase-9 and -3, leading to the proteolytic degradation of poly(ADP-ribose)-polymerase (PARP), a hallmark of apoptosis. nih.govtandfonline.com This study also noted a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, suggesting a complex and cell-type-specific regulation. nih.govtandfonline.com Additionally, baicalein has been shown to downregulate members of the inhibitor of apoptosis protein (IAP) family, such as cIAP-1 and cIAP-2, further promoting apoptosis. nih.govtandfonline.com One of the main active components of Huang-Lian-Jie-Du-Tang, baicalein, was found to induce apoptosis of myeloma cell lines by inhibiting the phosphorylation of IκB-α and reducing the expression of the XIAP gene. tandfonline.com

The table below summarizes the effects of Baicalin on key apoptosis-related proteins based on preclinical research findings.

Apoptosis-Related ProteinEffect of Baicalin/BaicaleinMolecular Outcome
XIAPReduction in expressionPromotion of apoptosis
BaxUpregulation of expression/Increased concentrationPromotion of apoptosis
Caspase-3ActivationExecution of apoptosis
Caspase-9ActivationInitiation of intrinsic apoptosis pathway
Drug Transporters (ABCG2, P-glycoprotein)

Research has indicated that baicalin and its aglycone, baicalein, can modulate the activity of drug transporters, which are often implicated in multidrug resistance in cancer. Baicalein has been identified as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.gov Studies have shown that baicalein can inhibit the ABCG2-mediated efflux of drugs, thereby increasing their intracellular concentration and cytotoxicity. nih.gov In the multiple myeloma cell line RPMI 8226, baicalein was found to decrease the proportion of side population cells, which are enriched for cancer stem cells, by inhibiting the expression of ABCG2. mdpi.comtandfonline.com

Regarding P-glycoprotein (P-gp), another important drug efflux pump, studies have shown that baicalein can inhibit its activity. An aqueous extract of Scutellaria baicalensis Georgi, which contains baicalein, was found to have inhibitory activity against P-gp. mdpi.com Further investigations revealed that baicalein was responsible for this activity. mdpi.com In vitro studies using Caco-2 cells and rat gut sacs demonstrated that baicalein significantly increased the intracellular accumulation of the P-gp substrate rhodamine 123 and down-regulated P-gp expression, suggesting it is a P-gp inhibitor. researchgate.netnih.gov In contrast, baicalin, the glycoside form, showed no obvious effect on P-gp activity or expression in the same study. researchgate.netnih.gov However, another study reported that multiple doses of baicalin decreased the oral bioavailability of ciclosporin in rats, which was attributed to the induction of intestinal P-gp. nih.gov

The table below summarizes the effects of Baicalin and Baicalein on key drug transporters based on preclinical research findings.

Drug TransporterCompoundEffectMolecular Mechanism
ABCG2BaicaleinInhibition of efflux activity and expressionDirect inhibition and downregulation of protein expression
P-glycoproteinBaicaleinInhibition of activity and expressionDownregulation of protein expression
P-glycoproteinBaicalinInduction of expression (in vivo, multiple doses)Increased expression in the intestine
Antioxidant Enzymes (Nrf2/HO-1)

Baicalin exerts significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, baicalin promotes the nuclear translocation of Nrf2, leading to the upregulation of its downstream target genes, including HO-1. researchgate.netmdpi.com

In a study on diabetic nephropathy, baicalin administration was found to activate the Nrf2-mediated antioxidant pathway, as evidenced by increased expression of Nrf2 and its downstream proteins HO-1 and NAD(P)H: quinone oxidoreductase-1 (NQO-1). This activation of Nrf2 signaling was associated with the alleviation of oxidative stress. Similarly, in a model of lipopolysaccharide (LPS)-induced oxidative stress in intestinal porcine epithelial cells (IPEC-J2), baicalin treatment activated the nuclear import of Nrf2 and increased the mRNA and protein expression of HO-1. mdpi.com

The protective effects of baicalin against oxidative stress-induced apoptosis have also been linked to the Nrf2/HO-1 pathway. In hypoxia-exposed H9c2 cardiomyocytes, baicalin was shown to enhance the activation of the Nrf2/HO-1 pathway, which contributed to its anti-apoptotic effects. nih.gov Furthermore, studies with baicalein, the aglycone of baicalin, have demonstrated its ability to increase the expression of Nrf2 and HO-1 in a concentration-dependent manner, while decreasing the expression of Keap1, a negative regulator of Nrf2. nih.govresearchgate.net

The table below summarizes the effects of Baicalin on key antioxidant enzymes based on preclinical research findings.

Antioxidant Enzyme PathwayEffect of BaicalinMolecular Mechanism
Nrf2Activation and nuclear translocationPromotion of transcription of antioxidant genes
HO-1Upregulation of expressionIncreased antioxidant capacity
Antiviral Proteins (IFN, IL, SOCS1/3, PKR, Mx1, AP-1)

Baicalin has been shown to possess broad-spectrum antiviral activity, which is mediated through the modulation of various antiviral proteins and signaling pathways. mdpi.com One of the key mechanisms of baicalin's antiviral action is its ability to regulate the host's innate immune response, particularly the interferon (IFN) system. mdpi.com

In the context of influenza A virus (IAV) infection, baicalin treatment has been shown to upregulate IFN-induced antiviral signaling. tandfonline.comnih.gov This includes the increased expression of IFN-α and IFN-β. nih.gov The upregulation of IFNs leads to the induction of IFN-stimulated genes (ISGs) that have antiviral functions, such as Myxovirus resistance protein 1 (Mx1) and Protein Kinase R (PKR). mdpi.com Baicalin treatment has been observed to enhance the expression of both Mx1 and PKR in a dose- and time-dependent manner. PKR, upon activation, can inhibit viral protein synthesis.

Baicalin's antiviral activity also involves the modulation of viral proteins that counteract the host's immune response. For instance, baicalin has been shown to modulate the function of the IAV non-structural protein 1 (NS1), which is known to suppress IFN induction. tandfonline.comnih.gov By interfering with NS1, baicalin helps to restore the host's antiviral defenses. tandfonline.comnih.gov Furthermore, baicalin has been reported to regulate the levels of various interleukins (ILs) and may influence the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are involved in the negative feedback regulation of cytokine signaling. mdpi.com The transcription factor Activator protein-1 (AP-1) is another molecular target that can be modulated by baicalin in the context of viral infections. mdpi.com

The table below summarizes the effects of Baicalin on key antiviral proteins based on preclinical research findings.

Antiviral Protein/PathwayEffect of BaicalinMolecular Outcome
IFN (Interferon)Upregulation of expression (IFN-α, IFN-β)Enhancement of innate antiviral response
IL (Interleukin)Modulation of expression levelsRegulation of immune and inflammatory responses
SOCS1/3Potential modulation of expressionRegulation of cytokine signaling
PKR (Protein Kinase R)Upregulation of expressionInhibition of viral protein synthesis
Mx1 (Myxovirus resistance protein 1)Upregulation of expressionInhibition of viral replication
AP-1 (Activator protein-1)Modulation of activityRegulation of gene expression related to immune responses
Stem Cell Related Genes (Procr)

Recent research has shed light on the regulatory role of baicalin on stem cell populations, including its influence on the expression of the stem cell-related gene, Protein C Receptor (Procr). Procr has been identified as a surface marker for mammary stem cells (MaSCs) and is considered a therapeutic target for breast cancer.

A study demonstrated that baicalin can promote the amplification of MaSCs and directly facilitate the transcription of the Procr gene. The upregulation of Procr is significant as this gene is essential for the proliferation of MaSCs and the maintenance of the mammary microenvironment. In addition to Procr, baicalin was also found to upregulate other genes related to basal cell mammary gland development, such as Areg, Elf5, Socs2, and Bax, suggesting a broader role in promoting mammary gland growth. This ability of baicalin to regulate MaSCs through hormone-like activities suggests its potential to provide a source of stem cells for therapeutic applications.

The table below summarizes the effects of Baicalin on the stem cell-related gene Procr based on preclinical research findings.

Stem Cell Related GeneEffect of BaicalinMolecular Outcome
ProcrUpregulation of gene transcriptionPromotion of mammary stem cell amplification

Impact on Subcellular Organelles

Baicalin and its aglycone, baicalein, have been shown to exert significant effects on subcellular organelles, with a particular focus on mitochondria. These organelles are central to cellular metabolism, energy production, and the regulation of apoptosis, making them a key target for the pharmacological actions of baicalin.

Research has demonstrated that baicalin can influence mitochondrial function and integrity. In a human neuronal cell model, baicalin was found to enhance mitochondrial function, as indicated by an increased oxygen consumption rate. This was accompanied by the transcriptional upregulation of genes involved in the tricarboxylic acid (TCA) cycle and glycolysis. In the context of heart failure and hypertrophy, baicalin has been shown to upregulate mitochondrial biogenesis. mdpi.com

A crucial aspect of baicalin's impact on mitochondria is its role in the intrinsic pathway of apoptosis. Baicalin can induce a decrease in the mitochondrial membrane potential (MMP), a key event in the initiation of apoptosis. This loss of MMP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, subsequently activating the caspase cascade. mdpi.com The combination of baicalin and baicalein has been shown to have a strong effect on mitochondria in the process of apoptosis by activating caspase-3 and caspase-9 and triggering the release of cytochrome c. mdpi.com

Furthermore, baicalein has been reported to induce mitochondrial autophagy, also known as mitophagy, which is a cellular process for the selective removal of damaged mitochondria. In a rat model of Parkinson's disease, baicalein was found to stimulate mitochondrial autophagy, which contributed to its neuroprotective effects. Baicalein has also been shown to protect against oxidative stress-induced mitochondrial apoptosis in cardiomyocytes by stabilizing the expression of MARCH5, an E3 ubiquitin ligase localized on the mitochondrial outer membrane that plays a role in regulating mitochondrial dynamics and mitophagy.

The table below summarizes the effects of Baicalin on subcellular organelles, with a focus on mitochondria, based on preclinical research findings.

Subcellular OrganelleEffect of Baicalin/BaicaleinMolecular Outcome
MitochondriaEnhancement of mitochondrial functionIncreased oxygen consumption rate, upregulation of TCA cycle and glycolysis genes
MitochondriaUpregulation of mitochondrial biogenesisIncreased number of mitochondria
MitochondriaDecrease in mitochondrial membrane potentialInitiation of intrinsic apoptosis pathway
MitochondriaInduction of mitochondrial autophagy (mitophagy)Removal of damaged mitochondria, neuroprotection
MitochondriaStabilization of MARCH5 expressionSuppression of mitochondrial fission, enhancement of mitophagy

Mitochondrial Dynamics and Function

Baicalin, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has demonstrated significant effects on mitochondrial dynamics and function in various preclinical models. Its mechanisms of action primarily revolve around the regulation of mitochondrial fission and fusion processes, which are critical for maintaining mitochondrial integrity, energy homeostasis, and cellular health.

Mitochondrial dynamics, the balance between fission and fusion, are governed by a group of large GTPases. The fusion process is regulated by mitofusin-1 (Mfn1), mitofusin-2 (Mfn2), and optic atrophy 1 (OPA1), while the fission machinery is primarily controlled by dynamin-related protein 1 (Drp1) and fission 1 protein (Fis1) mdpi.com. An imbalance in these processes, particularly excessive fission, can lead to mitochondrial fragmentation, impaired energy metabolism, and the initiation of apoptosis.

Preclinical studies have shown that baicalin can protect against cellular damage by modulating these dynamics. A key finding is baicalin's ability to attenuate mitochondrial fission. In a study on aged mice, baicalin administration was found to significantly downregulate the expression of Drp-1, a critical regulator of mitochondrial fission mdpi.comnih.gov. This effect was associated with a reduction in apoptosis-related proteins, suggesting that by inhibiting excessive mitochondrial fragmentation, baicalin helps to maintain mitochondrial function and prevent cell death mdpi.comnih.gov. Interestingly, in the same study, the expression of OPA-1, a key regulator of inner mitochondrial membrane fusion, remained unchanged, indicating that baicalin may specifically target the fission machinery under certain conditions mdpi.com.

The aglycone of baicalin, baicalein, has also been shown to play a role in mitochondrial quality control through the induction of mitophagy, the selective removal of damaged mitochondria. Baicalein can trigger Parkin-dependent mitophagy, a crucial cellular process for clearing dysfunctional mitochondria nih.govmdpi.comnih.gov. This process involves the stabilization of PINK1 on the mitochondrial outer membrane, which in turn recruits Parkin to initiate the autophagic removal of the damaged organelle. Baicalein was found to induce the mitochondrial translocation of Parkin and the stabilization of PINK1 nih.govmdpi.com. Furthermore, it promotes the recruitment of autophagy cargo receptors NDP52 and OPTN to the mitochondria, facilitating their engulfment by autophagosomes nih.govmdpi.comnih.gov.

The table below summarizes the effects of baicalin and its aglycone, baicalein, on key proteins involved in mitochondrial dynamics and quality control based on preclinical research findings.

CompoundKey Protein TargetEffectCellular Process AffectedPreclinical Model
Baicalin Drp-1DownregulationMitochondrial FissionAged Mice mdpi.comnih.gov
Baicalein PINK1StabilizationMitophagyHuman Hepatoma Cells nih.govmdpi.com
Baicalein ParkinTranslocation to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov
Baicalein NDP52Recruitment to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov
Baicalein OPTNRecruitment to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification, as well as calcium homeostasis. A variety of cellular insults can disrupt these functions, leading to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR is initiated by three ER transmembrane sensors: protein kinase R-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6) nih.gov. While initially adaptive, prolonged or severe ER stress can trigger apoptosis.

Baicalin has been shown to exert protective effects by mitigating ER stress in various preclinical models. A primary mechanism by which baicalin alleviates ER stress is through the downregulation of key UPR-associated proteins. In a study on human chondrocytes from osteoarthritis patients, pretreatment with baicalin significantly restricted the hydrogen peroxide (H₂O₂)-stimulated increase in both the mRNA and protein expression of Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP) nih.gov. BiP, also known as GRP78, is a major ER chaperone that plays a central role in sensing ER stress, while CHOP is a key transcription factor involved in ER stress-induced apoptosis nih.gov.

The aglycone, baicalein, has also been demonstrated to induce ER stress and activate the UPR in hepatocellular carcinoma cells, ultimately leading to apoptosis nih.gov. This suggests a context-dependent role for these flavonoids, where they can be protective in non-cancerous cells by alleviating ER stress, while in cancer cells, they may induce ER stress to promote cell death. Baicalein treatment was found to activate the PERK and IRE1α pathways of the UPR, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and the induction of CHOP nih.gov.

The following table presents preclinical data on the effect of baicalin on the expression of key ER stress markers.

CompoundER Stress MarkerEffect on Expression (in response to an ER stressor)Preclinical Model
Baicalin BiP (mRNA)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
Baicalin CHOP (mRNA)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
Baicalin BiP (protein)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
Baicalin CHOP (protein)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
Baicalein p-PERKIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein p-IRE1αIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein p-eIF2αIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein CHOPIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein BiPIncreasedHepatocellular Carcinoma Cells nih.gov

Structure Activity Relationship Sar Studies of Baicalin and Its Derivatives

Importance of Glycosylation: Baicalin (B1667713) vs. Baicalein (B1667712)

Glycosylation, the attachment of a sugar moiety (in the case of baicalin, a glucuronic acid) to the aglycone baicalein, plays a crucial role in the biological activity and pharmacokinetic properties of flavonoids. Baicalin is the 7-O-glucuronide of baicalein nih.govwikipedia.org. This glycosylation significantly impacts solubility and, consequently, affects absorption, distribution, metabolism, and excretion, ultimately influencing the observed pharmacological effects.

Studies comparing baicalin and its aglycone, baicalein, often reveal differences in activity depending on the specific biological target. For instance, in the context of inhibiting acetylcholinesterase (AChE), baicalein demonstrated substantially greater inhibitory activity than baicalin, suggesting that glycosylation at the C-7 position reduces this particular activity mdpi.com. This difference might be attributed to altered electronic cloud distribution and significant steric hindrance caused by the sugar moiety mdpi.com.

However, the effect of glycosylation is context-dependent. While glycosylation at the C-7 position is present in baicalin, studies on other flavonoid glycosides suggest that glycosylation at different positions (e.g., C6 and C8) may influence activities like antioxidant and antidiabetic effects, while glycosylation at O3 and O7 can affect activities such as tyrosinase inhibition and anti-HIV activity ijper.org. For iron chelation, baicalin, the 7-O-glucoside of baicalein, showed a reduced ability compared to baicalein, confirming the importance of the 6,7-dihydroxy groups in flavones for this activity uni-lj.si.

Chemical Modifications and Their Impact on Activity

Modifications to the core structure of baicalin or baicalein can significantly alter their biological activities. SAR studies have explored various chemical alterations to identify key structural features responsible for specific effects.

Esterification of Carboxyl Groups (e.g., Baicalin Ester Derivatives)

Baicalin possesses a carboxyl group on its glucuronic acid moiety. Esterification of this carboxyl group has been explored as a strategy to modify its properties, particularly lipophilicity and interaction with biological targets. For instance, esterification of the carboxyl group at the 6-position of the 7-β-D-glucuronide in baicalin has been performed to synthesize baicalin ester derivatives with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl, hexyl, and heptyl esters) phcog.com.

Studies investigating the activity of these baicalin ester derivatives against Bovine Viral Diarrhea Virus (BVDV) NS5B polymerase have shown that both baicalin and its ester derivatives can bind to the enzyme phcog.com. Notably, baicalin ethyl ester demonstrated the best binding ability and antiviral activity among the tested derivatives, indicating a structure-activity relationship related to the length of the introduced alkyl group phcog.com.

Enzymatic esterification has also been used to introduce fatty-acid chains into baicalin at its carboxyl group to synthesize lipophilic baicalin ester derivatives nih.gov. Antimicrobial evaluations of these derivatives showed that their activity increased with increasing C log P values, exhibiting a cutoff effect nih.gov. Derivatives with C log P values between 4.9 and 5.2 showed the most potent antimicrobial activity nih.gov. This suggests that increasing lipophilicity through esterification can enhance certain biological activities, but there is an optimal range for this effect.

Hydroxyl Group Substitutions (e.g., 5-OH, o-dihydroxyls, vic-trihydroxyls)

The hydroxyl groups on the flavone (B191248) backbone of baicalein are critical determinants of its activity. Baicalein has hydroxyl groups at positions C-5, C-6, and C-7 nih.gov. SAR studies have highlighted the importance of these specific hydroxyls.

The presence of the 5-OH group is often crucial for the synergistic antifungal effects of baicalein derivatives mdpi.comsemanticscholar.org. Additionally, ortho-dihydroxyls and vicinal-trihydroxyls (hydroxyl groups on adjacent carbons) are considered essential pharmacophores for antifungal activity, regardless of whether they are located on the A or B ring of the flavonoid structure mdpi.comsemanticscholar.org.

Furthermore, research on baicalein derivatives as neuroprotective agents indicated that retaining the hydroxyl group at the C-5 position is important, and modifications at the C-6 or C-7 positions can still result in strong activity mdpi.com.

Alkyl Group Introduction

The introduction of alkyl groups into the structure of baicalin or baicalein derivatives can influence their lipophilicity and interactions with biological targets. As mentioned in the context of esterification, introducing alkyl groups of different lengths to the carboxyl group of baicalin's glucuronide moiety affected its antiviral activity against BVDV NS5B polymerase, with the ethyl ester showing optimal activity phcog.com.

Modifications involving the introduction of O-alkyl groups of varying carbon chain lengths or O-benzyl groups at the 6th position of the A ring of baicalein have been studied for their effects on signal pathway mediated transcription (NF-κB, AP-1, and CREB) nih.gov. These modifications showed varying impacts on the activation of these pathways, and the structure-activity relationship was found to be different from that observed for cytotoxicity nih.gov. This suggests that the nature and length of the alkyl chain, as well as the position of substitution, are important factors determining the specific biological outcome. The incorporation of alkyl chains is a known strategy in medicinal chemistry to increase lipophilicity, which can impact antimicrobial activity, as seen with flavanones and chalcones wikipedia.org.

Insights into Pharmacophore Identification

Pharmacophore identification is a key aspect of SAR studies, aiming to define the essential features of a molecule required for its biological activity and interaction with a specific target. For baicalein, pharmacophore models have been developed to understand its binding to various proteins, such as SARS-CoV-2 3CLpro researchgate.net.

A pharmacophore model for baicalein interacting with SARS-CoV-2 3CLpro identified seven features: five hydrogen bond acceptors (HBAs) and two hydrophobic features researchgate.net. These features are associated with the two carbonyl oxygens, three hydroxyl oxygens, and the two benzene (B151609) rings of baicalein researchgate.net. These features are suggested to interact with specific amino acid residues in the active site of the enzyme researchgate.net.

For baicalin, pharmacophore fitting and molecular docking techniques have been used to study its binding affinity to major targets of SARS-CoV-2, including 3CLpro and papain-like protease (PLpro) scite.ai. This suggests that specific arrangements of hydrogen bond acceptors, donors, and hydrophobic regions within the baicalin structure are crucial for its interaction with these viral proteases.

In other studies, pharmacophore models have been used in virtual screening to identify potential inhibitors based on the essential chemical features shared by active compounds biorxiv.orgjcdr.net. For example, a ligand-based pharmacophore model for inhibiting Aurora-B kinase activity identified essential chemical features shared by effective inhibitors biorxiv.org. While this specific example is not solely focused on baicalin, it illustrates the application of pharmacophore modeling in identifying the key structural requirements for activity, a principle applicable to understanding how baicalin and its derivatives interact with their targets. The identification of these pharmacophore features provides a basis for designing new derivatives with improved binding affinity and activity.

Advanced Analytical Methodologies and Isolation Techniques for Baicalin

Qualitative and Quantitative Analysis Techniques

Chromatographic methods are indispensable for the qualitative and quantitative analysis of baicalin (B1667713) in various samples, including plant extracts, herbal preparations, and biological fluids. nih.govkoreascience.kr These techniques enable the separation of baicalin from co-existing compounds, allowing for its accurate detection and measurement.

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Several chromatographic methods have been successfully applied to the analysis of baicalin. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the quantitative analysis of baicalin. nih.govmtoz-biolabs.comresearchgate.net It offers good sensitivity, accuracy, and reproducibility. Various HPLC methods have been developed for baicalin determination in different matrices.

One established HPLC method for detecting baicalin in Scutellaria baicalensis utilizes a Diamonsil C18 column with a mobile phase of methanol (B129727), water, and phosphoric acid (47:53:0.2) and detection at 280 nm. This method demonstrated linearity over the range of 0.12–1.2 μg, with an average recovery of 98.6% and a relative standard deviation (RSD) of 0.78%. nih.govresearchgate.netajol.info

Another HPLC method for the simultaneous determination of baicalein (B1667712) and baicalin in rat plasma employed solid phase extraction followed by separation on a C18 column with a gradient mobile phase of methanol-acetonitrile-phosphate buffer, detected at 320 nm. nih.gov This method showed linearity ranges of 1-10 μg/ml for baicalein and 0.05-1 μg/ml for baicalin, with intra-day and inter-day variations below 6.38%. nih.gov

HPLC with diode-array detection (DAD) or photodiode-array detection (PDA) is commonly used, allowing for the acquisition of UV-Vis spectra for peak identification and purity assessment. nih.govkoreascience.krkjpr.kr

Here is a summary of some reported HPLC methods for baicalin analysis:

Column TypeMobile Phase CompositionDetection Wavelength (nm)Linear RangeSample MatrixReference
Diamonsil C18Methanol:Water:Phosphoric acid (47:53:0.2)2800.12–1.2 μgScutellaria baicalensis nih.govresearchgate.netajol.info
Waters XTerra RP18Acetonitrile (B52724):Water (0.03% phosphoric acid) (Gradient)2502.0 - 400 μg/mLEul-Ja-Tang koreascience.kr
Agilent Eclipse Plus C18Acetonitrile:0.2% aqueous formic acid (Gradient)2750.075–17.50 μg/mLRat plasma nih.gov
Phenomenex Synergi MAX-RP 80 Å C12Aqueous phase (0.5% formic acid in 3 mM ammonium (B1175870) acetate):Organic phase (methanol:acetonitrile:formic acid, 50:50:0.5)MS/MS5–5000 ng/mlHuman plasma nih.gov
Hypersil C18Methanol:0.04% H₃PO₄ (23:27)280Not specifiedS. baicalensis raw material nih.gov
Reversed-phase C18Methanol:Acetonitrile (1:1) and 0.4% aqueous phosphoric acid (Gradient)2780.05–10.00 μg/mL (plasma), 0.05–300.00 μg/g (tissues)Rabbit plasma and tissue nih.govmdpi.com
Venusil XBP C18Methanol:Water (Isocratic)28015.34–767.20 µg/mlScutellaria baicalensis extract scielo.br

Research findings highlight the successful application of HPLC for quantifying baicalin in various samples. For instance, an HPLC method determined the baicalin content in S. baicalensis cultivated in Jizhou District to be 14.625%, which exceeded the Chinese Pharmacopoeia standard of ≥ 9.0%. repec.org Recovery studies using HPLC methods have shown high efficiency, with average recoveries often exceeding 98%. nih.govkoreascience.krresearchgate.netajol.infojfda-online.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particles and higher pressures, resulting in faster separations, improved resolution, and increased sensitivity. nih.gov UHPLC is increasingly used for the analysis of baicalin, particularly when coupled with mass spectrometry. nih.govrsc.orgmdpi.com

A UHPLC-PDA method was developed for the simultaneous determination of ten flavonoids, including baicalin, in crude and wine-processed Scutellariae Radix. nih.govmdpi.com This method utilized a Waters ACQUITY UHPLC BEH C18 column with gradient elution using 0.01% aqueous formic acid and methanol, detected at 275 nm. nih.govmdpi.com The limits of detection (LOD) and quantification (LOQ) for baicalin were 0.16 μg/mL and 0.48 μg/mL, respectively. nih.govmdpi.com

Another UPLC-DAD method for the simultaneous determination of baicalin and other flavonoid glycosides in rat plasma used an Agilent Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution of acetonitrile and 0.2% aqueous formic acid, detected at 275 nm. nih.gov The method was linear over the range of 0.075–17.50 μg/mL for baicalin, with an LOD of 0.01 μg/mL and an LOQ of 0.035 μg/mL in rat plasma. nih.gov

UHPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been used to identify baicalin and other components in S. baicalensis extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This method is particularly useful for the analysis of baicalin in complex biological matrices and for the identification of its metabolites. nih.govcapes.gov.brcapes.gov.brrsc.orgjfda-online.comscilit.commdpi.comnih.gov

Sensitive LC-MS methods have been developed for the direct analysis of flavonoid glucuronides, including baicalin, in bile and blood samples. nih.gov One such method used a Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm) with acetonitrile and 0.1% formic acid in water as mobile phases, analyzed by an AB Sciex 5500 Qtrap mass spectrometer via multiple reaction monitoring (MRM) in positive mode. nih.gov Linear ranges for baicalin were 10–5000 nM in bile and 1.56–4000 nM in blood. nih.gov

LC-MS/MS is also employed for pharmacokinetic studies of baicalin, allowing for the determination of its concentration in plasma over time. nih.govcapes.gov.brrsc.orgmdpi.comnih.gov A rapid and sensitive LC-MS/MS method for the simultaneous determination of baicalein, baicalin, and other flavonoids in rat plasma used an Atlantis C18 column with an isocratic mobile phase of methanol and 0.1% formic acid (60:40, v/v) and MRM detection in positive ion mode. capes.gov.brnih.gov The linear range for baicalin was 5–5000 ng/ml, with a lower limit of quantification (LLOQ) of 5 ng/ml. capes.gov.brnih.gov

LC-MS/MS is also valuable for fingerprint analysis and identification of Scutellariae Radix in traditional Chinese medicines, helping to identify major compounds like baicalin. nih.govjfda-online.com

Here are some examples of LC-MS/MS applications for baicalin analysis:

Column TypeMobile Phase CompositionDetection ModeLinear RangeSample MatrixReference
Resteck HPLC C18Acetonitrile:0.1% formic acid in waterMRM (Positive)10–5000 nM (bile), 1.56–4000 nM (blood)Bile, Blood nih.gov
Atlantis C18Methanol:0.1% formic acid (60:40, v/v) (Isocratic)MRM (Positive)5–5000 ng/mlRat plasma capes.gov.brnih.gov
Phenomenex Gemini C180.1% formic acid in water:0.1% formic acid in methanol (Gradient)MRM (Positive)1.0 to 1000 ng mL⁻¹Dog plasma rsc.org
Acclaim RSLC C180.5% aqueous formic acid:Acetonitrile (Gradient)ESI-MS/MS20–500 ng/mLScutellaria baicalensis extracts nih.gov
C18 analytical columnAcetonitrile:0.25% (v/v) formic acid (Gradient)ESI-MS/MS (Negative)Not specifiedScutellaria baicalensis extract jfda-online.com
UPLC with linear ion trap-Orbitrap MSNot specifiedESI-MS/MSNot specifiedRat plasma, tissues scilit.com

Detailed research findings using LC-MS/MS have provided insights into the pharmacokinetics of baicalin, showing its concentration-time profiles in plasma and its distribution in tissues. nih.govrsc.orgscilit.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less commonly used for baicalin compared to LC-based methods due to baicalin's relatively low volatility, GC-MS has been applied for the qualitative analysis of baicalin and other related compounds in Scutellaria extracts. mdpi.comresearchgate.netresearchgate.net GC-MS requires derivatization of baicalin to make it volatile enough for analysis.

GC-MS has been used to identify bioactive substances in ethanolic extracts of Scutellaria baicalensis root, although the primary compounds identified in one study using this method were wogonin (B1683318) and oroxylin A. researchgate.netresearchgate.net The application of GC-MS for baicalin specifically often involves the analysis of its aglycone, baicalein, which is formed by hydrolysis of the glucuronide. nih.gov

Further investigation is often required to optimize conditions for the separation and detection of baicalin by GC-MS, particularly when co-existing with compounds like baicalein. nih.gov

Thin Layer Chromatography (TLC)

TLC is a simple, cost-effective, and relatively rapid chromatographic technique used for the qualitative analysis and preliminary identification of baicalin in plant extracts and herbal preparations. jfrm.rumdpi.commdpi.comresearchgate.netnih.govscilit.com It is often used as a screening method before employing more advanced techniques like HPLC.

In TLC, samples are spotted onto a stationary phase (typically a silica (B1680970) gel plate), and components are separated by the differential migration with a mobile phase. Baicalin can be visualized on TLC plates using UV light or by spraying with specific detection reagents, such as ferric chloride solution, which reacts with phenolic compounds like baicalin. mdpi.com

A TLC method for the determination of baicalin content in traditional Chinese medicine involved extraction with ultrasonic waves, spotting on silica gel GF254 plates, and development with a mobile phase of toluene-ethyl acetate-formic acid (2:3:2.2). nih.gov Densitometric determination was carried out using a TLC scanner at specific wavelengths. nih.gov This method showed a linear range of 0.46-4.6 micrograms/ml and an average recovery of 98.35%. nih.gov

High-performance thin-layer chromatography (HPTLC), an advanced form of TLC, has also been developed for the quantitative determination of baicalin in different plant extracts. researchgate.netresearchgate.net An HPTLC method for baicalin in Oroxylum indicum used a mobile phase of acetone‒ethyl acetate‒water‒formic acid (2:10:0.5:0.5, V/V) and densitometric determination at 318 nm. researchgate.net The calibration curves were linear in the range of 200 to 1000 ng per spot. researchgate.net

TLC is also used in isolation procedures to monitor the separation process and check the purity of isolated baicalin fractions. jfrm.ruresearchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC)

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) are powerful separation techniques utilized for the analysis of baicalin, often offering advantages in terms of speed and efficiency compared to traditional methods like HPLC. CE has been employed for the quick and sensitive determination of baicalin, along with other flavonoids, in various preparations. A CE-potential gradient detection (PGD) method successfully separated baicalin and other flavonoids within 1.9 minutes using a specific buffer system nih.gov. The detection limits achieved with this method (0.068-0.116 mg/L) were reported to be lower than earlier UV and chemiluminescence detection techniques nih.gov. This CE method, coupled with a solvent-extraction method, was applied to determine baicalin in Scutellaria Baicalensis Georgi, yielding a concentration of 5.1% in the sample nih.gov.

MEKC, a mode of CE that uses a surfactant to form micelles, is particularly useful for separating both charged and neutral compounds. This technique has been applied to analyze the major flavonoid constituents, including baicalin, in Scutellariae Radix and Scutellaria baicalensis roots nih.gov. A MEKC method using a borax (B76245) buffer containing sodium dodecyl sulfate (B86663) (SDS) as a detergent allowed for the determination of seven flavonoids, including baicalin derivatives, within 13 minutes mdpi.com. This method demonstrated good linearity, selectivity, sensitivity, accuracy, and precision mdpi.com. Another application of MEKC involved the simultaneous determination of baicalin, baicalein, and wogonin in Scutellaria baicalensis originated from China, achieving baseline separation within 15 minutes using a buffer system containing borate, phosphate, SDS, acetonitrile, and 2-propanol mdpi.com. The concentrations of baicalin in the analyzed samples ranged from 24.74–143.56 mg/g mdpi.com.

Microemulsion capillary electrophoresis with UV detection has also been developed for the simultaneous determination of baicalin and other bioactive components in composite preparations. A suitable running buffer for this method included acetonitrile, a microemulsion (composed of n-heptane, SDS, n-butanol, and water), and borax solution jcsp.org.pk. This method showed linear relationships between peak areas and concentrations for baicalin, with a correlation coefficient of 0.997, and recoveries ranging from 94.6% to 106.3% jcsp.org.pk.

Spectrometric Methods

Spectrometric methods play a crucial role in the identification, characterization, and quantification of baicalin, leveraging its interaction with electromagnetic radiation.

UV Spectrometric Analysis

UV Spectrometric analysis is a common technique used to study baicalin due to its characteristic absorption in the ultraviolet region. The UV-Vis absorption spectra of baicalin dissolved in water exhibit prominent peaks at wavelengths around 275 nm and 317 nm mdpi.com. These peaks are attributed to the distinct ring structures (A ring and B/C rings) within the baicalin molecule mdpi.com. UV-Vis spectroscopy has been used to analyze baicalin concentrations in solution, with calibration curves showing a strong correlation between absorbance at 317 nm and concentration, indicating its suitability for quantification mdpi.com.

UV spectrometric methods have also been applied to investigate the transformation pattern of baicalin. By recording UV spectra during the transformation process under different conditions, researchers can analyze the changes in the compound jlu.edu.cn. Multivariate curve resolution can be applied to the spectral data to determine the concentration and spectral profiles of the reacting species jlu.edu.cn. Transformation products of baicalin, including isomerides, baicalein, and baicalein dimmer, have been deduced using techniques coupled with UV analysis jlu.edu.cn.

Furthermore, UV-Vis spectroscopy has been utilized to study the interactions of baicalin with lipid bilayer membranes, although the interaction of baicalin with membranes was reported to be less noticeable compared to its aglycone, baicalein, using this method nih.gov.

Mid-Infrared (ATR-IR) and Near-Infrared (NIR) Spectroscopy

Mid-Infrared (ATR-IR) and Near-Infrared (NIR) spectroscopy, often combined with multivariate analysis, have been explored for the qualitative and quantitative analysis of baicalin, particularly in complex matrices like Scutellariae Radix. These techniques offer advantages such as minimal sample preparation, relatively short analysis time, and being non-destructive nih.gov.

ATR-IR and NIR spectroscopy have been found suitable for the quantification of baicalin and total baicalein content in Scutellariae Radix nih.govmdpi.com. Studies have shown that ATR-IR spectroscopy provides higher accuracy in this application compared to NIR spectroscopy nih.govmdpi.com. For instance, in test-set calibration models for baicalin, ATR-IR spectroscopy yielded a standard error of prediction (SEP) of 1.31 and an R² of 0.88, while NIR spectroscopy showed an SEP of 1.50 and an R² of 0.88 nih.gov.

These spectroscopic methods, in combination with multivariate analysis techniques like Principal Component Analysis (PCA), can also be used to distinguish between samples based on their baicalin content or origin, such as differentiating between wild and cultivated Scutellariae Radix samples nih.govnih.gov. The infrared spectrum of baicalin itself exhibits characteristic absorption bands, such as a band around 3398 cm⁻¹ typical of associated OH groups jfrm.ru.

Immunological Methods

Immunological methods, leveraging the specific binding of antibodies to baicalin, provide highly selective approaches for its detection and analysis, particularly in complex biological or herbal samples.

Eastern Blotting Technique

Eastern blotting is an immunostaining technique that has been developed for the specific identification of baicalin, particularly in extracts of crude drugs and Kampo medicines mdpi.comresearchgate.net. This technique involves separating baicalin, typically by thin-layer chromatography (TLC), and then transferring it to a membrane, such as a polyethersulfone (PES) membrane mdpi.comresearchgate.net. To enhance the fixation of baicalin on the membrane for immunostaining, the membrane is treated with a solution like NaIO₄ followed by reaction with a protein like bovine serum albumin (BSA), preparing a baicalin-BSA conjugate on the membrane mdpi.comresearchgate.net.

An anti-baicalin monoclonal antibody (MAb) is then used for detection. This MAb specifically recognizes baicalin mdpi.com. The bound MAb is subsequently detected using a labeled secondary antibody, often conjugated with peroxidase, followed by the addition of a substrate to visualize the baicalin mdpi.com. The eastern blotting technique has demonstrated a detection limit of as low as 1 μg of baicalin on the PES membrane, showing comparable sensitivity to TLC stained with FeCl₃ mdpi.com. This method is considered useful for the specific detection of baicalin in samples containing various colored components and impurities that might interfere with other analytical techniques mdpi.com. It has also been applied for the immunohistochemical study of baicalin distribution in fresh root samples mdpi.com.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunological method used for the determination of baicalin. This technique utilizes the competition between free baicalin in the sample and a baicalin conjugate (e.g., baicalin-BSA) for binding to a limited amount of anti-baicalin antibody researchgate.netnih.gov.

A competitive ELISA system for baicalin has been developed using a specific anti-baicalin monoclonal antibody (MAb) researchgate.netnih.gov. This MAb has shown specific reactivity against baicalin and its aglycone, baicalein, with minimal cross-reactivity to other natural products researchgate.net. The developed competitive ELISA method has a measuring range typically from 200 ng/mL to 2 μg/mL of baicalin researchgate.net.

Validation studies have indicated that this ELISA method is reliable and accurate for the quality control of Scutellariae Radix and can be used to determine baicalin in complex and mixed materials like Kampo medicines researchgate.netnih.gov. The concentration of baicalin in various samples, including different parts of Scutellaria baicalensis root, has been quantitatively analyzed using competitive ELISA mdpi.com. For instance, the concentration of baicalin determined by ELISA in the xylem and cortex of S. baicalensis root were 33.7 ± 3.3 μg/mg and 72.2 ± 6.8 μg/mg dry weight, respectively mdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Baicalin64982

Data Tables

Table 1: Comparison of ATR-IR and NIR Spectroscopy for Baicalin Quantification in Scutellariae Radix nih.gov

Spectroscopic MethodBaicalin SEPBaicalin R²Total Baicalein SEPTotal Baicalein R²
ATR-IR1.310.881.020.89
NIR1.500.881.190.84

Table 2: Baicalin Concentration in Scutellaria baicalensis Root Tissues Determined by Competitive ELISA mdpi.com

TissueBaicalin Concentration (μg/mg dry weight)
Xylem33.7 ± 3.3
Cortex72.2 ± 6.8

Table 3: Capillary Electrophoresis Parameters for Baicalin Analysis

TechniqueCapillary (i.d., length)Electrolyte/BufferDetection WavelengthRunning VoltageTemperatureReference
CE-PGDNot specified20 mM Tris, 3 mM HCl (pH 8.69)Not specifiedNot specifiedNot specified nih.gov
Microemulsion CE with UV detectionNot specified8% acetonitrile + 4% microemulsion + 20 mM borax solution273 nmNot specifiedNot specified jcsp.org.pk
CE with UV detection (Yinhuang Granule)50 μm i.d., 47 cm total, 40 cm to detector25 mmol/L borax (pH 8.5)310 nm25 kV25 °C nih.gov
MEKC (O. indicum seeds)Not specified25 mM sodium tetraborate, 10 mM SDS (pH 9.2)254 nm+25 kV15 °C mdpi.com
MEKC (S. baicalensis)Not specified15 mM borate, 40 mM phosphate, 15 mM SDS with 15% acetonitrile and 7.5% 2-propanolNot specifiedNot specifiedNot specified mdpi.com

Chemometric Approaches

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information. In the analysis of baicalin, chemometric techniques are employed for method optimization, data analysis, and characterization of its behavior.

Orthogonal Test Design

Orthogonal Test Design (OTD) is a concise chemometric method used for optimizing experimental conditions by reducing the number of experiments required while still allowing for the analysis of the effects of multiple factors. This approach is particularly useful in optimizing extraction processes for compounds like baicalin from complex matrices such as plant materials.

For instance, OTD has been utilized to optimize the water extraction of baicalin from Scutellaria baicalensis. An L9(3)⁴ orthogonal test design was employed to investigate the impact of factors such as solid-liquid ratio, extraction time, and soaking time on the yield of baicalin. Analysis of variance was conducted to determine the significance of these factors. Results indicated that the solid-liquid ratio played a significant role in achieving maximum extraction yields, while extraction time and soaking time had less statistically significant effects on the yield. scielo.brresearchgate.net The optimized conditions identified through this method included a solid-liquid ratio of 1:12, an extraction time of 30 minutes, and a soaking time of 1 hour for water extraction. scielo.br

Multivariate Curve Resolution

Multivariate Curve Resolution (MCR) is a chemometric technique used to decompose a mixed spectral dataset into the pure spectra and corresponding concentration profiles of the individual components present in a system. This is particularly valuable when dealing with overlapping spectral signals from multiple compounds, which is common in the analysis of natural extracts or during chemical reactions.

MCR has been applied in the analysis of the transformation pattern of baicalin using UV spectrometric data. jlu.edu.cnjlu.edu.cn By analyzing the UV spectra recorded during the transformation process of baicalin under different conditions, MCR can resolve the concentration and spectral profiles of the reactant and product species. jlu.edu.cn This allows for the characterization of the transformation kinetics, such as evaluating the process as consecutive two-step one-order reactions. jlu.edu.cn MCR-alternating least squares (MCR-ALS) algorithms can confirm the formation of complexes and monitor reaction kinetics by extracting concentration profiles and pure spectra from highly overlapping spectral signals. exlibrisgroup.com.cn

Extraction and Isolation Methods

The extraction and isolation of baicalin from its natural sources, primarily Scutellaria baicalensis, involve various techniques aimed at efficiently separating the compound from the complex plant matrix.

Solvent-Based Extraction Techniques (e.g., Water, N-butanol, Organic Solvents)

Solvent-based extraction is a fundamental approach for isolating baicalin. The choice of solvent significantly impacts the extraction efficiency, as baicalin exhibits varying solubility in different solvents.

Water extraction is a traditional and widely used method due to its simplicity and cost-effectiveness, particularly for large-scale production. frontiersin.org However, its efficiency can be limited for compounds with lower water solubility. frontiersin.org Studies have optimized water extraction parameters, including solid-liquid ratio, extraction time, and temperature, to enhance baicalin yield. scielo.brresearchgate.net

Organic solvents are also extensively used. Ethanol-water mixtures are common for extracting flavonoids, including baicalin, from Scutellaria baicalensis. greenskybio.comjfrm.runih.gov The concentration of ethanol (B145695) and the extraction temperature and time are critical parameters influencing the yield. jfrm.runih.gov Other organic solvents such as methanol, ethyl acetate, and n-butanol are employed in various extraction and purification schemes. jfrm.runih.govresearchgate.net For instance, n-butanol has been used for the isolation of baicalin from a dry plant extract obtained by water extraction. mdpi.com Successive extraction with different organic solvents like hexane, chloroform, ethyl acetate, and butanol can be used to obtain fractions with varying compound profiles. researchgate.net

Temperature-Controlled Extraction Methods

Temperature plays a crucial role in the efficiency of baicalin extraction. Elevated temperatures generally increase the solubility of baicalin in the extraction solvent and enhance the mass transfer rate, leading to higher yields.

Traditional methods like decoction involve heating the plant material in water for a specific duration at boiling temperature. greenskybio.com Hot water extraction at controlled temperatures (e.g., 70°C or 100°C) is commonly used. scielo.brmdpi.com Research has investigated the effect of extraction temperature on baicalin yield, showing that increasing the temperature can increase the content of baicalin in the extracts. scielo.brresearchgate.net Pressurized hot water extraction (PHWE) at temperatures between 95 and 140 °C has also been explored. nih.gov

The stability of baicalin at different temperatures should also be considered during extraction. Studies on the stability of baicalin in buffered aqueous solutions at various temperatures (4, 25, and 40°C) have been conducted. nih.gov

pH-Adjusted Extraction Methods (e.g., Alkali Ion Water)

The solubility and stability of baicalin are influenced by pH. Baicalin is a weak acid with multiple acidic protons, and its ionization state changes with pH. nih.gov This property can be exploited in pH-adjusted extraction and isolation procedures.

Baicalin is reported to be soluble in alkaline solutions. google.com Methods involving alkali solutions and subsequent acid isolation have been used to obtain baicalin. researchgate.net For example, dissolving baicalin in a sodium bicarbonate solution with a controlled pH (6.5 to 7.5) has been used in the preparation of baicalin metal complexes. google.com Adjusting the pH of the extraction medium can enhance the solubility and selective extraction of baicalin.

In some isolation procedures, after initial water extraction, the pH of the extract is adjusted to precipitate baicalin. google.comgoogle.com For instance, adjusting the pH of the colature to 1-2 with hydrochloric acid and maintaining the temperature at 70-80°C for a period leads to the separation of baicalin precipitate. google.com Another method involves adjusting the pH to 7.0-7.5 with sodium hydroxide (B78521) solution, followed by readjustment to pH 1.5-2.0 with hydrochloric acid to facilitate precipitation. google.com The pH of the water phase can also affect the adsorption efficiency of baicalin during purification processes. mdpi.com

Ultrasonic-Assisted Extraction

UAE has been successfully applied for the extraction of baicalin from Scutellaria baicalensis. greenskybio.comscielo.brmdpi.com Compared to traditional methods like maceration and heat reflux extraction (HRE), UAE can significantly reduce extraction time, lower extraction temperature, and decrease solvent consumption while achieving comparable or even superior yields of baicalin and other flavonoids. researchgate.net

For instance, one study comparing modified UAE with HRE for extracting baicalin and baicalein from Radix Scutellariae found that the optimal UAE conditions included an ultrasonic frequency of 40 kHz, a power of 185 W, an ultrasound cycle of 79%, a particle size of 0.355 mm, a solvent-to-raw material ratio of 10:1 (mL/g), an extraction time of 20 minutes, and three cycles. researchgate.net The optimal temperature for baicalin extraction using this modified UAE method was found to be 60 °C with a 40% ethanol concentration. researchgate.net

Another application of UAE involves its combination with enzymatic pretreatment, known as ultrasound-assisted enzymatic pretreatment (UAEP). researchgate.netnih.gov This approach can further enhance the extraction efficiency of compounds like baicalein and wogonin from Scutellaria baicalensis roots by using ultrasound irradiation and exogenous enzymes simultaneously to transform baicalin and wogonoside. researchgate.netnih.gov

Optimization Strategies for Extraction Yield and Purity

Optimizing the extraction process for baicalin is crucial to maximize yield and purity. Various parameters influence the efficiency of extraction methods, including solvent type, solvent concentration, solid-to-liquid ratio, extraction time, temperature, ultrasonic power (in UAE), and pH. greenskybio.comscielo.brphcog.comscielo.br

Response Surface Methodology (RSM) and orthogonal experimental design are commonly employed statistical techniques for optimizing baicalin extraction parameters. scielo.brphcog.comscielo.bracademicjournals.org These methodologies allow for the evaluation of the interactive effects of multiple variables on the extraction yield and help determine the optimal combination of parameters. phcog.comacademicjournals.org

Studies utilizing orthogonal tests have shown that the solid-to-liquid ratio plays a significant role in achieving maximum baicalin extraction yields from Scutellaria baicalensis. scielo.brscielo.br Other factors like extraction time and soaking time also have an effect. scielo.brscielo.br For instance, an orthogonal test optimizing the water extraction of baicalin suggested optimal conditions of a solid-liquid ratio of 1:12, an extraction time of 30 minutes, and a soaking time of 1 hour, leading to a maximum extraction yield of 32.7 mg/g. scielo.br

RSM, particularly using the Box-Behnken design (BBD), has been applied to optimize UAE parameters for baicalin extraction. phcog.com One study on Oroxylum indicum stem barks identified optimal UAE conditions as an extraction time of 29.058 minutes, a solvent-to-drug ratio of 21.124 mL/g, and an extraction temperature of 67.963 °C, yielding 26.572 mg/g of baicalin. phcog.com This yield was close to the predicted value of 27.16 mg/g, indicating the model's adequacy. phcog.com

Beyond extraction, purification procedures are necessary to obtain high-purity baicalin. Adsorption methods using materials like polyamide or macroporous resin, and techniques like counter-current chromatography (CCC), have been employed for purifying baicalin from crude extracts. nih.gov Acid precipitation is another method used in the isolation process, often combined with other techniques. asabe.orggoogle.com

The purity of isolated baicalin is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.netscielo.brphcog.comresearchgate.net HPLC is widely used for the quantitative determination of baicalin in plant extracts and various samples due to its sensitivity and selectivity. researchgate.netresearchgate.netnih.gov Other analytical methods include Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). researchgate.netnih.gov

Here is a table summarizing some reported optimal extraction conditions and yields:

Extraction MethodSource MaterialKey Parameters OptimizedOptimal ConditionsBaicalin Yield / PurityReference
Water ExtractionScutellaria baicalensisSolid-liquid ratio, extraction time, soaking time1:12, 30 min, 1 h32.7 mg/g scielo.br
Modified UAERadix ScutellariaeFrequency, power, cycle, particle size, S/L ratio, time40 kHz, 185 W, 79%, 0.355 mm, 10:1 mL/g, 20 min (3 cycles)Optimal at 60°C, 40% EtOH researchgate.net
UAE (RSM/BBD)Oroxylum indicumExtraction time, S/L ratio, temperature29.06 min, 21.12 mL/g, 67.96 °C26.57 mg/g phcog.com
UAE-EnzymaticScutellaria baicalensisEnzyme conc., pH, temp., time, power, L/S ratioCellulase 1.1%, pH 5.5, 56.5 °C, 39.4 min, 200 W, 49 mL/g82.51 ± 0.85 mg/g DW nih.gov

Note: DW refers to dry weight.

These studies highlight the effectiveness of optimized extraction techniques, particularly UAE, in improving the recovery of baicalin from medicinal plants. The integration of analytical methods like HPLC is essential for monitoring and quantifying baicalin throughout the extraction and purification processes. researchgate.netscielo.brphcog.comresearchgate.net

Preclinical Research Models for Baicalin Investigation

In Vitro Cellular Models

In vitro studies employing various cell lines, microbial cultures, and enzyme-based assays are fundamental in understanding the direct effects of baicalin (B1667713) at the cellular and molecular levels.

Mammalian Cell Lines

Mammalian cell lines are extensively used to investigate the effects of baicalin on specific cell types relevant to various diseases, including cancer, inflammation, neurological disorders, and cardiovascular conditions.

Cancer Cell Lines: Baicalin has demonstrated anticancer activities in different cancer cell types in vitro. Studies have shown its potential to induce apoptosis in various organ-specific cancer cell lines through different pathways. bohrium.com It has shown anti-proliferative potential in numerous cancer cell lines, including those from breast, colon, hepatic, leukemia, lung, and skin cancers. bohrium.com For instance, baicalin can induce apoptosis in pancreatic cancer cells. wikipedia.org In gastric cancer cell lines, baicalin has been shown to enhance the effect of 5-Fluorouracil by promoting ROS-related ferroptosis and inhibiting drug resistance. mdpi.com Baicalein (B1667712), the aglycone of baicalin, has also shown anticancer activity against HCT116 human colon cancer cells. researchgate.net

Macrophage Cells: Baicalin influences macrophage activity, which is crucial in inflammatory and immune responses. Studies have demonstrated that baicalin can modulate macrophage polarization, particularly skewing M2-like macrophages toward the M1-like phenotype in vitro. mdpi.com In LPS-stimulated murine macrophages, baicalin modulated M1 macrophage polarization and reduced the expression of pro-inflammatory cytokines like IL-23, IRF5, and TNF-α. nih.gov

Endothelial Cells: Research indicates that baicalin can affect endothelial cell function, which is relevant to cardiovascular health and inflammation. Baicalin has been shown to restore the function of endothelial cells in vitro. mdpi.com In human umbilical vein endothelial cells (HUVECs), baicalin significantly inhibited the nuclear translocation of NF-κB and reduced TNF-α levels. researchgate.net

Neuronal Cells: Baicalin exhibits neuroprotective effects, which are investigated using neuronal cell models. Studies on oxygen–glucose deprivation-induced neuronal damage indicate that baicalin inhibits 5-lipoxygenase activation. mdpi.com Baicalein has been shown to alleviate Aβ25–35-stimulated neuronal apoptosis and inflammation in vitro. frontiersin.org

Intestinal Cells: Intestinal cell models are used to study the effects of baicalin on the gut, including its interaction with the intestinal barrier and its potential in inflammatory bowel diseases. Baicalein has been shown to promote the function of the intestinal barrier via regulating tight junctions in Caco-2 epithelial cells. nih.gov

Microbial Cultures

Baicalin's antimicrobial properties are investigated using various microbial cultures, including bacteria, fungi, and viruses.

Helicobacter pylori: Baicalin has demonstrated antimicrobial activity against Helicobacter pylori strains in vitro. mdpi.comresearchgate.net The activity is dependent on the concentration of baicalin, with higher concentrations showing greater inhibitory effects. mdpi.com Studies have evaluated the antimicrobial potential by assessing changes in the optical density of bacterial suspensions and using the disk diffusion method. mdpi.comnih.gov The highest antimicrobial activity against H. pylori was observed at pH 1.5–2.0 and a baicalin concentration of 1.00 mg/mL. mdpi.comnih.gov

Probiotic Strains: The effect of baicalin on beneficial bacteria is also studied. In contrast to its inhibitory effect on H. pylori, baicalin at a concentration of 1.00 mg/mL and pH 1.5–2.0 showed a stimulating effect on the growth of Lactobacillus casei biomass in vitro. mdpi.comnih.gov Studies have evaluated baicalin's effect on the growth of Lactobacillus casei, L. brevis, Bifidobacterium longum, and B. teenis. mdpi.comnih.gov

Fungi: Baicalein, the aglycone of baicalin, has shown anti-fungal activities, including dose-dependent inhibition of C. albicans biofilm formation in vitro. researchgate.net Synergism between fluconazole (B54011) and baicalein against clinical isolates of fluconazole-resistant C. albicans has also been observed in vitro. researchgate.net

Viruses: Baicalin has shown antiviral properties against various viruses in vitro. tandfonline.com It has demonstrated activity against viruses such as Dengue virus, Newcastle disease virus (NDV), Marek's disease virus (MDV), influenza A virus, and avian leukosis virus (ALV). tandfonline.com Studies have investigated the anti-avian infectious bronchitis virus (IBV) activity of baicalin in vitro, showing a direct virucidal effect. tandfonline.com

Enzyme-Based Assays

Enzyme-based assays are crucial for identifying the molecular targets of baicalin and understanding its inhibitory or modulatory effects on specific enzymes involved in disease pathways.

Prolyl Endopeptidase: Baicalin is a known prolyl endopeptidase inhibitor. wikipedia.org

Tyrosinase: Baicalin, along with other compounds, has been found to be a tyrosinase inhibitor. nih.gov

Lipoxidase (B8822775) and Superoxide (B77818) Dismutase: Baicalin has been identified as a potential inhibitor of lipoxidase and superoxide dismutase. nih.gov

SARS-CoV-2 3CL Protease: Enzyme assays, including FRET-based protease assays, have been used to screen natural products for inhibitory activity against SARS-CoV-2 3CLpro. biorxiv.org Baicalin showed an IC50 of 6.41 µM against this enzyme, while baicalein had an IC50 of 0.94 µM. biorxiv.org Isothermal titration calorimetry (ITC) and ESI-MS studies have further supported the specific binding of baicalin and baicalein to SARS-CoV-2 3CLpro. biorxiv.org

α-Glucosidase: The inhibitory activity of baicalein and baicalin has been studied using the α-glucosidase assay. unipd.it Baicalein exhibited concentration-dependent inhibition of α-glucosidase activity. unipd.it Baicalin also showed activity in reducing carbonyl content, a biomarker of tissue damage, in enzyme-based assays. unipd.it

UDP Glycosyltransferases (UGTs) and UDP-Glucuronosyltransferase (UGT): Enzyme assays are used to study the enzymatic conversion of baicalein to baicalin by UGTs. researchgate.net Specifically, flavonoid 7-O-glucosyltransferase (Sbaic7OGT) from Scutellaria baicalensis plays a role in converting baicalein to baicalein 7-O-glucoside. researchgate.net

Here is a table summarizing some in vitro findings:

Model TypeSpecific Model/TargetObserved Effect of Baicalin/BaicaleinCitation
Mammalian Cell LinePancreatic cancer cellsInduces apoptosis. wikipedia.org
Mammalian Cell LineGastric cancer cell linesEnhances 5-Fluorouracil effect, promotes ferroptosis, inhibits drug resistance. mdpi.com
Mammalian Cell LineMurine macrophages (LPS-stimulated)Modulates M1 polarization, reduces pro-inflammatory cytokine expression (IL-23, IRF5, TNF-α). nih.gov
Mammalian Cell LineHuman umbilical vein endothelial cells (HUVECs)Inhibits NF-κB nuclear translocation, reduces TNF-α levels. researchgate.net
Mammalian Cell LineCaco-2 epithelial cellsPromotes intestinal barrier function via regulating tight junctions (Baicalein). nih.gov
Microbial CultureHelicobacter pyloriInhibits growth (concentration and pH-dependent). mdpi.comnih.gov
Microbial CultureLactobacillus caseiStimulates biomass growth (at specific concentration and pH). mdpi.comnih.gov
Microbial CultureC. albicansInhibits biofilm formation (Baicalein). researchgate.net
Microbial CultureSARS-CoV-2Direct virucidal effect. tandfonline.com
Enzyme-Based AssaySARS-CoV-2 3CLproInhibits enzyme activity (IC50 values reported for baicalin and baicalein). biorxiv.org
Enzyme-Based Assayα-GlucosidaseInhibits enzyme activity (Baicalein). unipd.it
Enzyme-Based AssayFlavonoid 7-O-glucosyltransferase (Sbaic7OGT)Substrate for enzymatic conversion of baicalein to baicalein 7-O-glucoside. researchgate.net

In Vivo Animal Models

In vivo studies using animal models, primarily rodents and avian species, are essential for evaluating the systemic effects, efficacy, and potential mechanisms of baicalin in a living organism context, mimicking various disease states.

Rodent Models

Rodent models, such as mice and rats, are widely used to investigate the effects of baicalin in induced disease conditions, including cancer, inflammation, neurological disorders, and cardiovascular injury.

Cancer Xenografts: Baicalin has been shown to inhibit tumor progression in various animal models, including xenograft models for breast, colon, hepatic, lung, cervical, osteosarcoma, glioblastoma, and bone cancers. bohrium.com In these models, baicalin can affect cell populations, protein expression related to cell cycle, apoptosis, and metastasis, ultimately suppressing tumor growth. bohrium.com Studies in colorectal cancer have shown that baicalin enhanced the effect of 5-fluorouracil-based chemotherapy in vivo via inhibition of the CDK-RB pathway. mdpi.com In a murine pancreatic cancer model, nanomedicines containing gemcitabine (B846) and baicalein showed significant tumor growth inhibitory activity. mdpi.com

Inflammation Models: Baicalin exhibits potent anti-inflammatory properties in various animal models. In models of inflammatory bowel disease (IBD), baicalin alleviated ulcerative colitis in mice. nih.gov In murine arthritic mice, baicalin significantly reduced ankle swelling and inhibited splenic Th17 cell population. nih.gov In ovalbumin-induced allergic rhinitis guinea pigs, oral administration of baicalin improved histological changes and decreased serum levels of histamine (B1213489) and other inflammatory markers. mdpi.com

Neurological Disorders Models: Baicalin demonstrates neuroprotective effects in different animal models of neurodegenerative diseases (NDDs). frontiersin.org In PD rats induced by 6-OHDA and MPTP-induced PD mice, baicalin showed defense mechanisms, potentially through antioxidant actions, enhanced neurotransmitter release, and inhibition of pro-inflammatory cytokine expression. frontiersin.org Baicalin also attenuated spatial memory dysfunction in APP/PS1 mice by suppressing microglial overactivation. frontiersin.org In CCH-induced VD rats, baicalin ameliorated cognitive impairment through pro-remyelination and anti-inflammatory abilities. frontiersin.org

Cardiovascular Injury Models: Baicalin has shown protective effects in animal models of cardiovascular diseases. In myocardial ischemia–reperfusion (IR) rats, baicalin improved cardiac function, decreased infarction area, and inhibited myocardial cell apoptosis. mdpi.com In hypercholesterolaemic rats, baicalein treatment improved cardiac, renal, and hepatic dysfunctions. medsci.org

Metabolic Disorder Models: Baicalin has been investigated in models of metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD). In rats with diabetes induced by STZ or HFD/HSD and STZ, baicalin supplementation limited hyperglycemia and improved insulin (B600854) sensitivity. mdpi.com In HFD-fed rats and mice, baicalin reduced hepatic lipid levels and ameliorated lipid accumulation. mdpi.commdpi.com

Here is a table summarizing some in vivo findings in rodent models:

Animal ModelDisease Model/ConditionObserved Effect of Baicalin/BaicaleinCitation
Mice (xenograft)Various cancersInhibits tumor progression, affects cell populations, protein expression, suppresses tumor growth. bohrium.com
MiceUlcerative colitis (IBD)Alleviated ulcerative colitis. nih.gov
MiceArthritic miceReduced ankle swelling, inhibited splenic Th17 cell population. nih.gov
MiceMPTP-induced PDInhibits pro-inflammatory cytokine expression, reduces oxidative stress, demonstrates neuroprotection. frontiersin.org
MiceAPP/PS1 (Alzheimer's disease)Attenuated spatial memory dysfunction by suppressing microglial overactivation. frontiersin.org
MiceHigh-fat diet (HFD)Decreased adipose tissue content, reduced tissue macrophage content, down-regulated TNF-α expression. mdpi.com
Rats6-OHDA-induced PDDefense mechanism, potentially through antioxidant actions, enhanced neurotransmitter release, control of metabolism, attenuated apoptosis. frontiersin.org
RatsCCH-induced VDAmeliorated cognitive impairment through pro-remyelination and anti-inflammatory abilities. frontiersin.org
RatsMyocardial ischemia–reperfusion (IR)Improved cardiac function, decreased infarction area, inhibited myocardial cell apoptosis. mdpi.com
RatsHypercholesterolemiaImproved cardiac, renal, and hepatic dysfunctions. medsci.org
RatsDiabetes (STZ or HFD/HSD + STZ)Limited hyperglycemia, improved insulin sensitivity, reduced blood oxidative stress and inflammatory markers. mdpi.com
RatsHigh-fat diet (HFD)Reduced hepatic lipid levels, ameliorated lipid accumulation. mdpi.commdpi.com

Avian Models

Avian models, particularly chickens, are used to study the effects of baicalin in the context of infectious diseases relevant to poultry.

Infection Studies: Chicken models are utilized to investigate the effects of baicalin against infections such as Mycoplasma gallisepticum (MG). dovepress.comresearchgate.netresearchgate.net Studies have shown that baicalin can attenuate MG-induced inflammation in chickens. dovepress.comresearchgate.net This effect is associated with reducing the expression of inflammatory factors like IL-1β and TNF-α and interfering with the activation of signaling pathways such as TLR2-NFκB. dovepress.comresearchgate.net Baicalin treatment in MG-infected chickens has also been shown to alleviate structural damage in the thymus and spleen, reduce oxidative stress, and attenuate apoptosis. researchgate.net Furthermore, baicalin has demonstrated protective effects against avian influenza virus and Duck virus hepatitis in avian models. poultrydvm.com

Here is a table summarizing some in vivo findings in avian models:

Animal ModelInfection ModelObserved Effect of BaicalinCitation
ChickensMycoplasma gallisepticumAttenuates inflammation, reduces inflammatory factors (IL-1β, TNF-α), interferes with TLR2-NFκB pathway, alleviates structural damage, reduces oxidative stress. dovepress.comresearchgate.netresearchgate.net
ChickensAvian influenza virusProtective effect reported. poultrydvm.com
DucklingsDuck virus hepatitis (DHAV-1)Reduced mortality, reduced viral level and liver injury. poultrydvm.com

Transgenic Plant Models for Biosynthesis Studies

Transgenic plant models, particularly utilizing Scutellaria baicalensis and other plant species, have been instrumental in investigating and enhancing the biosynthesis of baicalin and related flavonoids. Scutellaria baicalensis hairy root cultures, induced by Agrobacterium rhizogenes-mediated transformation, have been a significant focus of these studies due to the accumulation of bioactive metabolites in the roots researchgate.netcas.cz.

Research has demonstrated that transgenic hairy root lines of S. baicalensis can produce higher levels of baicalin, baicalein, and wogonin (B1683318) compared to control (non-transformed) hairy root lines frontiersin.org. For instance, overexpression of the chalcone (B49325) isomerase gene (SbCHI) in S. baicalensis hairy roots led to increased flavone (B191248) accumulation, with baicalin content reaching 42.2 - 60.2 µg mg⁻¹, which was 2.4 to 3.4 times higher than in control lines cas.cz. Similarly, overexpression of transcription factors such as maize Lc (ZmLc) and Arabidopsis PAP1 (AtPAP1) in S. baicalensis hairy root cultures has been shown to enhance the production of these flavonoids by upregulating flavonoid biosynthesis pathway genes nih.gov. Overexpression of ZmLc resulted in total flavonoid contents up to 80.5 ± 6.15 mg g⁻¹ dry weight, a 322% increase compared to control lines, while AtPAP1 overexpression led to total flavonoid contents up to 133 ± 7.66 mg g⁻¹ dry weight, a 532% increase nih.gov.

Studies involving RNA interference (RNAi) silencing of specific genes in S. baicalensis hairy roots have also provided insights into the baicalin biosynthetic pathway. For example, silencing of SbFNSII-2, a flavone synthase II gene, significantly reduced the accumulation of baicalin, wogonoside, and baicalein frontiersin.orgnih.gov. Conversely, overexpression of SbWRKY75 in transgenic S. baicalensis plants increased baicalin content by 14%, while RNAi of the same gene reduced it by 22% frontiersin.org. Another transcription factor, SbMYB12, when overexpressed in S. baicalensis hairy roots, significantly increased the concentrations of baicalin, wogonoside, and total flavonoids nih.gov. Compared to control, baicalin content increased by 3.48- to 6.03-times in different overexpression lines nih.gov.

Beyond S. baicalensis, heterologous expression of baicalin biosynthetic genes in other plant species has been explored. For instance, engineering baicalein biosynthesis in transgenic tomato plants (Lycopersicon esculentum) by assembling genes such as SbCLL-7, SbCHI, SbCHS-2, SbFNSII-2, and SbCYP82D1.1 from S. baicalensis resulted in the synthesis of baicalein in tomato fruits, ranging from 150 ng/g to 558 ng/g fresh weight mdpi.comnih.gov. Overexpression of SbCYP82D1.1 and SbCYP82D2 from S. baicalensis in Arabidopsis and feeding with chrysin (B1683763) allowed for the detection of baicalin and norwogonin (B192581) in these transgenic plants, indicating the functionality of these enzymes in planta sippe.ac.cn.

These transgenic plant models facilitate the identification and functional characterization of genes and transcription factors involved in baicalin biosynthesis, providing valuable tools for metabolic engineering strategies aimed at increasing baicalin production nih.govmdpi.com.

Data Tables:

Here are some representative data points from research on transgenic plant models for baicalin biosynthesis:

Transgenic Modification in S. baicalensis Hairy RootsCompoundContent Increase Fold (vs Control)Reference
Overexpression of SbCHIBaicalin2.4 - 3.4 cas.cz
Overexpression of ZmLcTotal Flavonoids3.22 nih.gov
Overexpression of AtPAP1Total Flavonoids5.32 nih.gov
Overexpression of SbMYB12Baicalin3.48 - 6.03 nih.gov
Overexpression of SbMYB12Wogonoside1.65 - 2.20 nih.gov
Overexpression of SbMYB12Total Flavonoids2.08 - 3.36 nih.gov
Transgenic Plant ModelGenes Introduced (from S. baicalensis)Compound SynthesizedContent Range (Fresh Weight)Reference
Lycopersicon esculentumSbCLL-7, SbCHI, SbCHS-2, SbFNSII-2, SbCYP82D1.1Baicalein150 - 558 ng/g mdpi.comnih.gov
ArabidopsisSbCYP82D1.1, SbCYP82D2 (with chrysin feeding)Baicalin, NorwogoninDetected sippe.ac.cn

Detailed Research Findings:

Detailed studies have pinpointed specific genes and their roles. For instance, the enzyme baicalein 7-O-glucuronosyltransferase (UBGAT) is responsible for the glucuronidation of baicalein at the 7-O position to form baicalin frontiersin.orgnih.gov. Overexpression of UBGAT in transgenic systems is a direct strategy to enhance baicalin accumulation. The identification of flavone hydroxylases like SbCYP82D1.1, a flavone 6-hydroxylase, which converts chrysin to baicalein, is crucial for understanding the pathway steps leading to baicalein, the precursor of baicalin sippe.ac.cn. Downregulating the transcripts of SbCYP82D1.1 using RNAi in hairy roots of S. baicalensis significantly reduced baicalein levels sippe.ac.cn.

Transcription factors play a critical regulatory role. The R2R3-MYB transcription factor SbMYB12, for example, positively regulates baicalin biosynthesis by upregulating key structural genes in the pathway, including SbCCL7-4, SbCHI-2, SbF6H-1, and SbUGT-1 nih.gov. Similarly, SbWRKY75 directly regulates the expression of SbCLL-7, while SbWRKY41 directly regulates SbF6H and SbUGT, all contributing to the regulation of baicalin biosynthesis frontiersin.org.

The use of different Agrobacterium rhizogenes strains and explant types in S. baicalensis transformation impacts transformation rates and subsequent flavonoid production in hairy roots cas.cz. Studies have assessed growth characteristics and flavonoid accumulation in various hairy root clones, identifying lines with higher growth rates and significantly elevated baicalin content compared to non-transformed roots cas.cz. For example, one study reported baicalin content ranging from 14.1% to 30.0% of dry root mass in transformed roots, significantly higher than the 1.8% observed in control field-grown roots cas.cz.

Biotransformation and Preclinical Pharmacokinetic Studies of Baicalin

Metabolic Pathways and Metabolites

The metabolic fate of baicalin (B1667713) involves several key enzymatic processes, leading to the formation of various metabolites.

Glucuronidation and Sulfation

Glucuronidation and sulfation represent major phase II metabolic pathways for baicalin and its aglycone, baicalein (B1667712). Following absorption, baicalein, which is often formed from baicalin, undergoes extensive metabolism in the liver and potentially the small intestine via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govresearchgate.netmdpi.com These enzymes catalyze the conjugation of glucuronic acid or sulfate (B86663) groups to the parent compound or its metabolites, increasing their water solubility and facilitating their excretion. mdpi.com Studies have shown that glucuronides and sulfates of baicalein are predominant in systemic circulation after administration. nih.gov For instance, baicalein-7-O-glucuronide (baicalin) and baicalein-6-O-glucuronide are significant glucuronidated metabolites. nih.govwjgnet.com While both glucuronidation and sulfation occur, some research suggests that sulfation might be dominant at lower concentrations, and SULTs may be more prone to substrate inhibition than UGTs. researchgate.net

Role of Intestinal Microbiota (e.g., β-Glucuronidase Hydrolysis)

The intestinal microbiota plays a critical role in the biotransformation of orally administered baicalin. Baicalin, being a flavonoid glycoside, can be hydrolyzed to its aglycone, baicalein, by β-glucuronidase enzymes produced by gut bacteria, such as E. coli. mdpi.comnih.govkoreascience.krfrontiersin.orgmdpi.com This hydrolysis in the gastrointestinal tract is considered a crucial step for the absorption of baicalin, as baicalein generally exhibits better absorption characteristics than its glycoside form due to its higher lipophilicity. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net The activity of intestinal β-glucuronidase can influence the extent of this conversion, thereby affecting the amount of baicalein available for absorption. nih.gov Once absorbed, baicalein can be reconverted back to baicalin or other glucuronidated forms by UGTs in the liver and intestine, contributing to the complex interplay between the host and gut microbiota in baicalin metabolism. nih.govwjgnet.commdpi.comnih.gov

Systemic Disposition and Bioavailability Considerations in Preclinical Species

The systemic disposition of baicalin in preclinical species involves its absorption, distribution to various tissues, and elimination processes, including enterohepatic recirculation.

Distribution to Tissues (e.g., Brain, Lung, Heart)

Following absorption and systemic circulation, baicalin and its metabolites are distributed to various tissues in preclinical species. While limited, distribution data suggest that baicalin can reach several organs, including the brain, lung, and heart. mdpi.comnih.govmdpi.comresearchgate.nettandfonline.com Studies in rats have shown that baicalin can distribute to the heart and lung tissues. nih.govresearchgate.net The distribution pattern can be influenced by the formulation administered. For instance, baicalin-loaded liposomes administered intravenously in rabbits resulted in higher concentrations in the heart, liver, spleen, lungs, and brain compared to a baicalin solution. mdpi.comnih.gov Specifically, drug concentration in the lungs was found to be the highest among tested organs at various time points after intravenous administration of baicalin-loaded nanoliposomes in rabbits. nih.gov In rats, the tissue distribution at 30 minutes after oral administration of a baicalin-CMC suspension showed relatively high concentrations in the kidney and lung, but low concentrations in the heart and brain. nih.gov In tumor-bearing mice, high concentrations of baicalin were observed in the heart and lung tissues, with higher concentrations in tumor tissues compared to kidneys and liver. researchgate.net The ability of baicalin to cross the blood-brain barrier has also been suggested, potentially offering protective effects in neurodegenerative conditions. wjgnet.com

Enterohepatic Recirculation

Data Tables

Table 1: Preclinical Tissue Distribution of Baicalin after Oral Administration in Rats (30 minutes)

TissueRelative Drug Concentration (compared to plasma or other tissues)Source
KidneyRelatively high nih.gov
LungRelatively high nih.gov
HeartLow nih.gov
BrainLow nih.gov
LiverIncreased with liposomal formulation nih.gov
SpleenIncreased with liposomal formulation nih.gov
StomachMeasured, concentration data available in source nih.gov

Table 2: Pharmacokinetic Parameters of Baicalin Formulations in Rats after Oral Administration

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Oral Bioavailability (%)Source
BA-CMC Suspension85.46 ± 6.471.45 ± 0.35Not specifiedNot specified mdpi.com
Baicalin Suspension1.640.59.66100 (Reference) phcog.com
Baicalin-loaded LPHNPs12.23 ± 2.6514.34 ± 3.05Not specifiedNot specified mdpi.com
Baicalin-MCN SDs2.430.2517.63~182.51 phcog.com
BA-CMC suspensionNot specified0.5 and 5 (biphasic)Not specifiedLow nih.gov
BA-LP2.82-fold of BA-CMC0.25 and 1.25 (biphasic)3.04-fold of BA-CMCThreefold of BA-CMC nih.gov

Note: Data in Table 2 are extracted from different studies and may not be directly comparable due to variations in dose, species, and experimental conditions.

Carrier-Mediated Transport

Carrier-mediated transport is involved in the distribution of baicalin, particularly for its more polar forms like glucuronides. mdpi.com Multidrug-resistant protein (MDRP) and breast cancer resistance protein (BCRP) have been identified as transporters for baicalin. mdpi.com The effective transport of intracellularly formed glucuronides of baicalein is likely dependent on carrier-mediated transport. semmelweis.hu

Strategies for Bioavailability Enhancement in Preclinical Development

Nano/Micro-Scale Delivery Systems

Nano/micro-scale delivery systems represent a promising strategy to improve the bioavailability of baicalin in preclinical studies. researchgate.netresearchgate.net These systems can enhance the solubility, stability, and cellular uptake of baicalin. mdpi.comclinmedjournals.org Various nanoformulations, such as nanoparticles, nanoemulsions, and liposomes, have been investigated for baicalin delivery. researchgate.netclinmedjournals.org Studies have shown that these systems can lead to better absorption and higher bioavailability compared to traditional formulations. researchgate.netresearchgate.net For instance, solid nanocrystals have been suggested as a good option for improving the oral bioavailability of poorly soluble baicalin. clinmedjournals.org Nanoemulsions containing baicalein have also demonstrated enhanced cytotoxicity, attributed to improved permeability and cellular uptake. mdpi.com

Solid Dispersions

Solid dispersion is a significant strategy employed to overcome the dissolution rate limitations of poorly soluble drugs like baicalin. preprints.orgnih.gov This technique involves dispersing the drug in a hydrophilic matrix, which can lead to reduced particle size, improved wetting, and potentially molecular dispersion, thereby enhancing the dissolution rate and solubility. preprints.orgnih.gov Preclinical studies have shown that solid dispersions of baicalin can significantly increase its dissolution rate and oral bioavailability. preprints.orgnih.gov For example, solid dispersions of baicalin with mesoporous carbon nanopowder have been shown to increase the area under the concentration-time curve (AUC) significantly in rats compared to pure baicalin. nih.gov

Liposomal Formulations

Liposomes are versatile nanometer-scale drug delivery systems that have been explored for enhancing the oral bioavailability and tissue distribution of baicalin. frontiersin.orgresearchgate.netnih.gov These biocompatible and biodegradable vesicles can encapsulate both hydrophilic and lipophilic drugs. nih.gov Preclinical studies have demonstrated that baicalin-loaded liposomes can improve oral absorption and lead to altered tissue distribution compared to baicalin solutions. frontiersin.orgnih.gov For instance, liposomal baicalin formulations have shown increased drug concentration in the lungs after intravenous administration in rabbits. researchgate.netmdpi.com While liposomes can offer improved bioavailability, their stability, particularly in the gastrointestinal tract, needs to be considered. nih.gov

Phospholipid Complexes

Phospholipid complexes are another approach used to improve the solubility and bioavailability of baicalin. frontiersin.orgresearchgate.netfrontiersin.org This technology involves incorporating herbal extracts or water-soluble phytoconstituents into phospholipids (B1166683) to form lipid-compatible complexes. researchgate.net This can enhance the affinity of baicalin to cell membranes and improve its absorption. frontiersin.org Studies have shown that phospholipid complexes of baicalin can improve solubility and bioavailability in vivo. frontiersin.org Combining phospholipid complexes with other systems, such as self-emulsifying drug delivery systems (SEDDS), has also been explored to further enhance baicalin transport and relative bioavailability. frontiersin.org Intranasal administration of baicalin phospholipid complexes has also been investigated as a potential route for brain delivery, showing transport via the olfactory pathway in rats. ingentaconnect.com

Metal Complexes

Baicalin possesses functional groups, including carboxyl, phenolic hydroxyl, carbon, and o-diphenol hydroxyl groups, which facilitate chelation with metal ions. Research has demonstrated the synthesis of complexes between baicalin and various metal ions. These metal complexes have shown enhanced activities compared to baicalin alone. rsc.orggoogle.com

For instance, baicalin-zinc and baicalin-copper complexes have been shown to increase the diversity of intestinal flora in experimental animals and reduce inflammation. rsc.org Baicalin-vanadium(IV) complexes have exhibited good anti-mutagenic and antioxidant effects. rsc.org Baicalin complexes containing rare-earth elements such as La, Y, and Ce have effectively inhibited SMMC-7721 cells in mouse tumor models. bohrium.comresearchgate.net Complexes of baicalin with La, Y, Al, and Cu have demonstrated effectiveness as inhibitors against a wide range of bacteria and fungi. rsc.org

A study investigating the antibacterial properties of a baicalin-manganese complex (BCM) found a significant increase in antimicrobial activity against Staphylococcus aureus, with a bactericidal effect eight times higher than baicalin alone. rsc.org BCM also showed significant bactericidal effects against Escherichia coli and Pseudomonas aeruginosa. rsc.org The enhanced antibacterial activity upon complex formation with Mn²⁺ was observed to be eight-fold. rsc.org

The formation of metal complexes with baicalin can enhance its efficacy and potentially lead to new pharmacological effects. google.com Studies suggest that baicalin metal complexes, such as the baicalin copper complex, exhibit significantly stronger antibacterial and antitumor activities compared to baicalin. google.com

Preclinical Pharmacokinetic Parameter Determination

Preclinical pharmacokinetic studies of baicalin have revealed a distinct profile characterized by gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complex metabolism. frontiersin.orgnih.govresearchgate.net Baicalin itself is not readily absorbed by the intestinal tract and is primarily hydrolyzed to its aglycone, baicalein, by intestinal bacteria, particularly β-glucuronidase. mdpi.commdpi.comfrontiersin.org This metabolic process is considered a critical step for baicalin's absorption. mdpi.commdpi.com

The oral bioavailability of baicalin is generally low, reported to be around 2.2% in rats after oral administration of a baicalin suspension. nih.gov This low bioavailability is attributed to its poor solubility, extensive metabolism, and high biliary excretion. frontiersin.orgnih.gov

Baicalin exhibits a high plasma protein binding rate, ranging from 86% to 92% in human plasma in vitro. frontiersin.orgresearchgate.netmmsl.cznih.gov This high binding rate allows for rapid absorption into the plasma. frontiersin.org

Pharmacokinetic parameters can vary depending on the route of administration and the formulation used. For instance, after intravenous administration of baicalin-loaded liposomes to rabbits, the distribution phase half-life (t₁/₂α) was 0.038 h and the elimination phase half-life (t₁/₂β) was 1.02 h. mdpi.com These values were shorter than those observed with an injectable solution (0.141 h and 3.88 h, respectively). mdpi.com The plasma clearance (CLz) and volume of distribution (Vz) were also significantly higher for baicalin-loaded liposomes compared to the injectable solution. mdpi.com

Studies on oral administration in rats have also provided insights into baicalin's pharmacokinetics. Following oral administration of a baicalin suspension, the absolute bioavailability was reported as 2.2%. nih.gov The plasma concentration-time profile of baicalin can exhibit a biphasic absorption phenomenon, with an initial peak followed by a second peak, potentially associated with enterohepatic circulation. frontiersin.orgnih.gov

Pathological conditions can also alter the pharmacokinetic properties of baicalin. For example, higher plasma concentrations of baicalin were observed in type 2 diabetic rats compared to normal rats. frontiersin.orgnih.gov

Efforts to improve the oral bioavailability of baicalin have led to the development of novel drug delivery systems, such as liposomes and solid dispersions, which have shown enhanced absorption and higher bioavailability in preclinical studies. nih.govresearchgate.netnih.govphcog.com

Here is a summary of some preclinical pharmacokinetic parameters reported for baicalin:

ParameterValue (Oral Administration, Rats)Value (Intravenous Administration, Rabbits)NotesSource
Absolute Bioavailability2.2%-After oral administration of baicalin suspension nih.gov
t₁/₂ (oral)12.1 h-Reported in one study frontiersin.org
t₁/₂α (i.v.)-0.038 h (liposomes), 0.141 h (solution)Distribution phase half-life mdpi.com
t₁/₂β (i.v.)-1.02 h (liposomes), 3.88 h (solution)Elimination phase half-life mdpi.com
CLz (i.v.)-3.51 L/h/kg (liposomes), 1.34 L/h/kg (solution)Plasma clearance mdpi.com
Vz (i.v.)-51.77 L/kg (liposomes), 10.27 L/kg (solution)Volume of distribution mdpi.com
Protein Binding86-92% (human plasma, in vitro)-High plasma protein binding rate frontiersin.orgresearchgate.netmmsl.cznih.gov
Cmax (Oral, Suspension)85.46 ± 6.47 µg/mL-Reported in a study using lipid-polymer hybrid nanoparticles as a comparator mdpi.com
Cmax (Oral, LPHNPs)12.23 ± 2.65 µg/mL-Baicalin-loaded lipid-polymer hybrid nanoparticles mdpi.com
Tmax (Oral, Suspension)1.45 ± 0.35 h-Reported in a study using lipid-polymer hybrid nanoparticles as a comparator mdpi.com
Tmax (Oral, LPHNPs)14.34 ± 3.05 h-Baicalin-loaded lipid-polymer hybrid nanoparticles mdpi.com
AUC₀₋ₜ (Oral, Pure BA)9.66 ± 0.47 mg/Lh-Oral administration of pure baicalin in rats (100 mg/kg) phcog.com
AUC₀₋ₜ (Oral, Solid Dispersion)17.63 ± 0.81 mg/Lh-Oral administration of baicalin solid dispersion in rats (100 mg/kg) phcog.com

Note: Pharmacokinetic parameters can vary significantly depending on the species, dose, formulation, and study design.

The biotransformation of baicalin involves enzymes such as β-glucuronidase, UGT, sulfatase, and catechol-O-methyltransferases. frontiersin.org Glucuronidation is a significant metabolic pathway for baicalin, occurring in organs like the liver and kidneys. frontiersin.orgfrontiersin.org The elimination of metabolites primarily occurs through bile and urine. frontiersin.orgfrontiersin.org

The pharmacokinetic behavior of baicalin can also be influenced by co-administered substances and the presence of other herbs, potentially due to competition involving metabolic enzymes and protein binding. nih.govresearchgate.net

Advanced Research Methodologies and Computational Approaches

In Silico Studies

In silico methods, utilizing computational power, are widely applied to predict and analyze the interactions of baicalin (B1667713) with various biomolecules.

Molecular Docking Simulations

Molecular docking simulations are used to predict the binding affinity and orientation of baicalin with target proteins. Studies have employed molecular docking to investigate baicalin's interaction with various proteins. For instance, molecular docking has been used to explore the binding of baicalin with estrogen receptor 1 (ESR1), suggesting interactions through hydrogen bonds and hydrophobic forces within the ligand-binding domain (LBD) of ESR1. researchgate.net Another study utilized molecular docking to analyze the interaction of baicalin with proteins such as MMP9, TNF-α, JAK2, PPARG, and GSK3B, identified as core targets in the treatment of triple-negative breast cancer. nih.govfrontiersin.org Molecular docking has also been applied to study the interaction of baicalin with protein tyrosine phosphatase 1B (PTP1B), indicating a significant binding affinity. mdpi.com Furthermore, docking studies have explored baicalin's potential interaction with Bcl-2 and VEGF receptors, showing favorable docking scores of -9.2 kcal/mol and -9.0 kcal/mol, respectively. frontiersin.org In the context of feline infectious peritonitis (FIPV) infection, molecular docking analysis suggested AKT1 as a primary target of baicalin. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the baicalin-target complex over time, providing insights into the stability of the interaction and conformational changes. MD simulations have been used to confirm the stability of baicalin's binding to ESR1, supporting the spontaneity and stability of the interaction. researchgate.net These simulations have also been employed to assess the stability of baicalin interactions with proteins like MMP9, TNF-α, and JAK2, showing significant changes in target protein expression levels. nih.govfrontiersin.org MD simulations lasting 100 ns have confirmed the stability of baicalin-protein interactions with Bcl-2 and VEGF, highlighting the role of hydrophobic interactions and intermolecular hydrogen bonds. frontiersin.org The RMSD and RMSF values in these simulations indicated acceptable global minimums for p53, VEGF, and BAX/Bcl-2. frontiersin.org MD simulations have also been used to understand the molecular mechanism behind the formation of composites between α-zein and baicalin, showing that baicalin promotes the structural stability of α-zein through hydrogen bonding and hydrophobic interactions. d-nb.info

Network Pharmacology Analysis

Network pharmacology is used to analyze the complex relationships between baicalin, multiple targets, and diseases through the construction of networks. This approach helps to reveal the multi-component, multi-target, and multi-pathway mechanisms of baicalin. Network pharmacology research has identified tumor necrosis factor (TNF), interleukin 6 (IL6), and serine/threonine-protein kinase (AKT1) among the main targets of baicalin against inflammatory bowel disease (IBD). nih.govtandfonline.comdovepress.com This analysis, integrated with metabolomics, suggested that baicalin's therapeutic effects in experimental colitis might be linked to the control of sphingolipid metabolism and related targets such as UGCG, SGMS1, and SPHK1. nih.govtandfonline.comdovepress.com Network pharmacology has also been applied to explore the potential anticancer activity of baicalein (B1667712) (an aglycone of baicalin) against oral squamous cell carcinoma, identifying key genes like AKT1, CD44, EGFR, HIF1A, IGF1, MMP2, MYC, PTGS2, STAT3, and TP53 as potential targets. nih.gov In the context of triple-negative breast cancer, network pharmacology, combined with molecular docking and dynamics, identified JAK2, MMP9, and TNF-α as key targets. nih.govfrontiersin.org For feline infectious peritonitis virus (FIPV) infection, network pharmacology analysis, along with molecular docking and proteomics, indicated AKT1 as a key target and suggested modulation of the PI3K-AKT and apoptosis pathways. nih.gov

Proteomics and Metabolomics Approaches

Proteomics and metabolomics provide global views of protein and metabolite changes in biological systems treated with baicalin, offering insights into its mechanisms of action.

Proteomics studies have been conducted to identify proteins affected by baicalin treatment. A quantitative chemoproteomic profiling study revealed that baicalin directly binds to and allosterically activates carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation. pnas.org This activation by baicalin was shown to accelerate hepatic fatty acid oxidation and ameliorate obesity and associated metabolic disorders in mice. pnas.org Another proteomics study in corticosterone-induced depressed mice found 370 differentially expressed proteins in the hypothalamus after baicalin treatment, with functions related to phosphoserine binding and phosphorylation, particularly in the GR signaling pathway. frontiersin.org Proteomic analysis in skin cancer research identified 38 differentially expressed proteins in HaCaT cells exposed to baicalin and/or UVB irradiation, involved in processes like detoxification, proliferation, metabolism, cytoskeleton, and motility. worldscientific.com Notably, proteins linked to tumor progression and resistance, such as Nucleophosmin (NPM), were identified. worldscientific.com In the study of FIPV infection, 4D label-free quantitative proteomics analysis suggested that baicalin might inhibit the infection by modulating the PI3K-AKT pathway and the apoptosis pathway. nih.gov

Metabolomics approaches analyze the complete set of metabolites in a biological sample to understand the metabolic impact of baicalin. Untargeted metabolomics analysis in experimental colitis models showed that baicalin regulated 19 different metabolites, including sphingomyelin, glycerophospholipids, and fatty acids. dovepress.com The study indicated that baicalin's protective effects might be influenced by controlling sphingolipid metabolism. dovepress.com In a study investigating the effects of baicalin on pulmonary fibrosis, serum metabolomics identified 48 potential biomarkers associated with the condition. nih.govtandfonline.com Baicalin treatment normalized or partially reversed the metabolic profiles and fluctuating metabolite levels, potentially by regulating four key biomarkers involved in taurine (B1682933) and hypotaurine (B1206854) metabolism, glutathione (B108866) metabolism, and glycerophospholipid metabolism. nih.govtandfonline.com Metabolomics has also been used to illuminate the alleviation effect of baicalin on cinnabar-induced liver and kidney toxicity in rats, showing that baicalin could regulate endogenous metabolites associated with energy metabolism, choline (B1196258) metabolism, amino acid metabolism, and gut flora. frontiersin.org

Gene Expression Profiling (e.g., Transcriptomics)

Compound Names and PubChem CIDs

Compound NamePubChem CID
Baicalin64982

Data Tables

Based on the search results, here are some examples of how data could be presented in tables, illustrating findings from the methodologies discussed:

Table 1: Selected Molecular Docking Scores of Baicalin with Target Proteins

Target ProteinDocking Score (kcal/mol)Reference
Bcl-2-9.2 frontiersin.org
VEGF-9.0 frontiersin.org
PTP1B-6.5 mdpi.com

Table 2: Key Targets of Baicalin Identified by Network Pharmacology

Disease/ConditionKey TargetsReference
Inflammatory Bowel Disease (IBD)TNF, IL6, AKT1, UGCG, SGMS1, SPHK1, PIK3CA, PIK3R1 nih.govtandfonline.comdovepress.com
Oral Squamous Cell CarcinomaAKT1, CD44, EGFR, HIF1A, IGF1, MMP2, MYC, PTGS2, STAT3, TP53 nih.gov
Triple-Negative Breast CancerJAK2, MMP9, TNF-α, PPARG, GSK3B nih.govfrontiersin.org
Feline Infectious PeritonitisAKT1 nih.gov

Table 3: Differentially Expressed Proteins in Hypothalamus After Baicalin Treatment (Example Findings)

RegulationNumber of ProteinsPrimary Functional FocusReference
Up-regulation114Phosphoserine binding, Phosphorylation frontiersin.org
Down-regulation256Phosphoserine binding, Phosphorylation frontiersin.org

Table 4: Key Metabolites and Pathways Affected by Baicalin

ConditionKey Metabolites Affected (Examples)Affected Metabolic Pathways (Examples)Reference
Experimental ColitisSphingomyelin (SM d42:2, SM d42:1, SM d34:1), Lysophosphatidic acids (LPA 18:4), 1-Palmitoylglycerophosphocholine, 17(18)-EpETEGlycerophospholipids metabolism, Sphingolipid metabolism nih.govtandfonline.comdovepress.com
Pulmonary FibrosisInvolved in taurine and hypotaurine metabolism, glutathione metabolism, and glycerophospholipid metabolismTaurine and hypotaurine metabolism, Glutathione metabolism, Glycerophospholipid metabolism nih.govtandfonline.com
Cinnabar-induced ToxicityAssociated with energy metabolism, choline metabolism, amino acid metabolism, and gut floraEnergy metabolism, Choline metabolism, Amino acid metabolism, Gut flora frontiersin.org

Table 5: Examples of Differentially Expressed Genes (DEGs) After Baicalin Treatment

Cell Type/ConditionNumber of DEGsEnriched Pathways/Processes (Examples)Reference
Gastric Cancer Cells (SGC-7901)1648 (mRNAs)Cell cycle, Cell death, p53 signaling pathway scienceopen.comscispace.com
Ovine Mammary Epithelial Cells150Lipid metabolic process, Response to oxidative stress, Biosynthesis of fat and saccharide nih.gov
Intervertebral Disc Degeneration5 core genesPANoptosis-related genes (FOS, CASP1, H1-2, BCL2L11, H2AC6) dovepress.com
Focal Brain Ischemia (Rats)177(Differential genes identified) nih.gov

Future Directions and Emerging Research Areas for Baicalin

Elucidation of Undiscovered Molecular Targets

Emerging research suggests that Baicalin (B1667713) may target specific proteins like carnitine palmitoyl-transferase 1 (CPT1), which is involved in fatty acid degradation mdpi.comdntb.gov.ua. In silico studies have also indicated potential binding affinities with proteins such as Bcl-2 and VEGF, suggesting roles in apoptosis and angiogenesis frontiersin.org. Future studies are needed to definitively confirm these interactions through experimental validation and to identify novel, previously uncharacterized molecular partners of Baicalin. This will involve advanced techniques such as activity-based protein profiling (ABPP) and pull-down assays coupled with mass spectrometry. Understanding these undiscovered targets is crucial for a comprehensive understanding of Baicalin's multifaceted pharmacological activities and for the rational design of targeted therapies.

Development of Novel Research Tools and Models

Advancing Baicalin research necessitates the development and application of novel research tools and models that can provide more accurate and detailed insights into its biological effects. While traditional in vitro cell culture and in vivo animal models have been instrumental, their limitations in fully recapitulating complex human physiological and pathological conditions are recognized.

Future directions include the development of more sophisticated in vitro models, such as organ-on-a-chip systems or 3D cell cultures, which can better mimic the tissue microenvironment and cellular interactions relevant to specific diseases. These models could provide more predictive data regarding Baicalin's efficacy and mechanisms.

In parallel, the development of genetically modified animal models that more closely mirror human disease states could offer valuable insights into Baicalin's in vivo effects. Furthermore, the application of advanced imaging techniques, such as high-resolution microscopy and molecular imaging, could enable real-time visualization of Baicalin's distribution, metabolism, and interaction with its targets within living systems.

Computational tools, including advanced molecular docking simulations and artificial intelligence-driven target prediction algorithms, will also play a crucial role in identifying potential targets and predicting the biological activity of Baicalin and its derivatives frontiersin.org. The integration of these novel tools and models is essential for overcoming the limitations of current research methodologies and accelerating the discovery pipeline for Baicalin-based therapeutics.

Integration of Multi-Omics Data for Comprehensive Understanding

The complex nature of biological systems and the pleiotropic effects of Baicalin necessitate an integrated approach to data analysis. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is an emerging area that holds significant promise for providing a comprehensive understanding of how Baicalin exerts its effects frontiersin.orgrsc.org.

Transcriptomic analysis can reveal how Baicalin affects gene expression profiles, while proteomic studies can identify changes in protein abundance and post-translational modifications oup.comhep.com.cnresearchgate.net. Metabolomics can provide insights into the metabolic pathways influenced by Baicalin frontiersin.orgnih.gov. Integrating these diverse datasets through sophisticated bioinformatics and computational approaches can help to construct comprehensive molecular networks and identify key pathways and biological processes modulated by Baicalin.

Q & A

Q. What are the primary mechanisms through which baicalin exerts its anti-inflammatory effects in cellular models?

Baicalin’s anti-inflammatory activity is mediated via suppression of NF-κB signaling and modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Key methodologies include western blotting for protein expression analysis (e.g., NF-κB p65), ELISA for cytokine quantification, and luciferase reporter assays to validate transcriptional activity . Dose-dependent inhibition of inflammatory pathways has been demonstrated in macrophage and neuronal cell models.

Q. Which experimental models are commonly used to assess baicalin’s neuroprotective effects?

Neuroprotection studies frequently employ SH-SY5Y cells subjected to hypoxia/glucose deprivation (OGD/RO models) to mimic ischemic injury. Key endpoints include MTT assays for cell viability, flow cytometry for apoptosis detection, and qPCR for caspase-3 expression . In vivo models, such as experimental autoimmune encephalomyelitis (EAE) in rats, are used to study baicalin’s modulation of NF-κB and neuronal apoptosis .

Q. How is baicalin’s bioavailability typically evaluated in pharmacokinetic studies?

Bioavailability assessments use HPLC-MS/MS to quantify baicalin and its metabolites (e.g., baicalein) in plasma. Key parameters include absorption half-life (t1/2α), peak concentration (Cmax), and area under the curve (AUC). Studies highlight poor bioavailability (~2–5%) due to intestinal glucuronidation and efflux transporters like P-gp .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions between in silico predictions and in vitro efficacy of baicalin against viral proteases?

Discrepancies in SARS-CoV-2 protease inhibition (e.g., 3CLpro vs. PLpro IC50 values) require enzyme kinetics assays (e.g., fluorescence resonance energy transfer) and structural dynamics simulations to validate binding modes. Evidence from molecular docking must be supplemented with crystallography to resolve ligand-protein interactions .

Q. How can researchers improve baicalin’s bioavailability while maintaining therapeutic efficacy?

Advanced strategies include:

  • Chemical modification : Synthesis of water-soluble derivatives (e.g., baicalin-magnesium complex) validated via NMR and ESI-HRMS .
  • Nanocarrier systems : Liposomal encapsulation to bypass intestinal metabolism, assessed via transmission electron microscopy (TEM) and in vivo biodistribution studies .
  • Gut microbiota modulation : 16S rDNA sequencing to identify bacterial taxa involved in baicalin metabolism .

Q. What experimental designs are critical for studying baicalin’s dual role in autophagy and apoptosis in cancer cells?

Use combination assays to distinguish autophagy (LC3-II puncta via confocal microscopy ) from apoptosis (Annexin V/PI staining). Dose- and time-dependent effects on AKT/mTOR pathways are quantified via phosphoproteomics and kinase activity assays . Contradictory outcomes (e.g., pro-survival vs. pro-death autophagy) require single-cell RNA sequencing to resolve heterogeneity.

Q. How can transcriptomic and metabolomic data be integrated to elucidate baicalin’s impact on the gut microbiota–bile acid axis?

Employ multi-omics integration :

  • RNA-seq to identify differentially expressed genes (e.g., FXR, TGR5).
  • Bile acid-targeted metabolomics (UPLC-QTOF-MS) to quantify secondary bile acids.
  • Network pharmacology to map host-microbe interactions .

Methodological Recommendations

Q. What statistical frameworks are optimal for analyzing baicalin’s dose-response relationships in preclinical studies?

Use nonlinear regression models (e.g., log-dose vs. response) with ANOVA for multi-group comparisons. For high-throughput data (e.g., proteomics), apply false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .

Q. How should researchers address gender-specific variability in baicalin’s metabolic and therapeutic effects?

Incorporate sex-stratified cohorts in animal studies, with LC-MS/MS to compare pharmacokinetics between males and females. Histopathological analysis of liver/kidney tissues can reveal organ-specific toxicity profiles .

Q. What are the best practices for validating baicalin’s anti-biofilm activity in bacterial models?

Standardize crystal violet assays for biofilm biomass quantification and confocal microscopy with LIVE/DEAD staining. Complement with quorum sensing (QS) inhibition assays (e.g., lasI/rhlI promoter activity via qPCR ) .

Data Contradictions and Future Directions

  • Contradiction : Baicalin’s dual pro- and anti-inflammatory roles in COVID-19 models .
    Resolution : Context-dependent effects necessitate single-cell cytokine profiling and patient-derived organoid models .
  • Limitation : Poor brain penetration in neuroprotection studies .
    Future Focus : Develop blood-brain barrier (BBB)-penetrant formulations (e.g., nanoparticle-drug conjugates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.